2-(Methylsulfonyl)benzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJTUCSESGEMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370614 | |
| Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89265-35-0 | |
| Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Methylsulfonyl)benzenesulfonyl chloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylsulfonyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 103008-53-3), a key building block in the development of novel pharmaceutical agents. The document details a robust and scalable four-step synthetic pathway, starting from inexpensive commodity chemicals. Furthermore, it establishes a rigorous analytical workflow for the structural confirmation and purity assessment of the final compound, ensuring its suitability for downstream applications in medicinal chemistry and organic synthesis. This guide is intended to serve as a practical resource for scientists engaged in process development and drug discovery.
Introduction: A Key Intermediate in Modern Synthesis
This compound is an aromatic sulfonyl chloride featuring a prominent electron-withdrawing methylsulfonyl group at the ortho-position.[1] This unique substitution pattern imparts specific reactivity and conformational properties, making it a valuable reagent for introducing sterically hindered sulfonamide and sulfonate ester moieties into complex molecules.[1] Sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, and the ability to synthesize structurally diverse sulfonyl chlorides is crucial for expanding the chemical space available to drug discovery programs.[2]
The synthesis of this particular building block, however, is not trivial. Direct chlorosulfonation of methylsulfonylbenzene would likely lead to a mixture of isomers, with the para-substituted product being favored. Therefore, a more controlled, multi-step approach is required to ensure the regioselective installation of the sulfonyl chloride group at the ortho-position. This guide details a scalable and efficient process that has been successfully demonstrated on a multi-kilogram scale.[3]
Table 1: Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 103008-53-3[1] |
| Molecular Formula | C₇H₇ClO₄S₂ |
| Molecular Weight | 268.7 g/mol [1] |
| Appearance | Off-white to white solid |
| InChI Key | DOHHRONYRJYSGZ-UHFFFAOYSA-N[1] |
A Scalable Four-Step Synthetic Pathway
The most reliable and scalable synthesis of this compound proceeds via a four-step sequence starting from 1,2-dichlorobenzene.[3] This method offers excellent regiochemical control and has been optimized for large-scale production, achieving an overall yield of approximately 32%.[3]
The causality behind this synthetic strategy is rooted in achieving the desired ortho-substitution pattern, which is difficult to obtain directly. By starting with a pre-functionalized benzene ring (1,2-dichlorobenzene), the subsequent reactions are directed to the correct positions, culminating in the target molecule.
Caption: Four-step synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution
The synthesis commences with the monosubstitution of 1,2-dichlorobenzene with sodium thiomethoxide (NaSMe). This is a nucleophilic aromatic substitution (SNAr) reaction. The rationale for using 1,2-dichlorobenzene is that the two chlorine atoms activate the ring towards nucleophilic attack, and the reaction conditions can be controlled to favor monosubstitution, yielding 2-chloro-1-(methylthio)benzene.
Step 2: Oxidation of the Thioether
The resulting thioether is then oxidized to the corresponding sulfone. A common and effective method for this transformation is the use of hydrogen peroxide in acetic acid. This step is crucial as it converts the methylthio group into the target methylsulfonyl group. The sulfone is significantly more stable and electron-withdrawing than the thioether, which influences the subsequent reaction.
Step 3: Chlorosulfonation
With the methylsulfonyl group in place, the next step is the introduction of the sulfonic acid group. This is achieved via chlorosulfonation of 2-chloro-1-(methylsulfonyl)benzene using chlorosulfonic acid.[4] The strongly electron-withdrawing sulfone and chloro groups direct the incoming chlorosulfonyl group primarily to the desired position, leading to the formation of the sulfonic acid intermediate after aqueous workup.
Step 4: Conversion to the Sulfonyl Chloride
In the final step, the sulfonic acid is converted to the target sulfonyl chloride. This is a standard transformation in organic chemistry, typically accomplished by treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride.[5] This reaction proceeds readily to give the final product, this compound, which can then be isolated and purified.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of sulfonyl chlorides and related compounds.[3][5]
Materials and Reagents:
-
2-Chloro-1-(methylsulfonyl)benzene
-
Chlorosulfonic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Chlorosulfonation: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add chlorosulfonic acid (3.0 eq.) and cool the flask to 0 °C in an ice bath.
-
Slowly add 2-chloro-1-(methylsulfonyl)benzene (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Workup: The resulting aqueous solution containing the sulfonic acid intermediate is transferred to a separatory funnel.
-
Chlorination: Add thionyl chloride (2.0 eq.) to the aqueous solution and stir the mixture at room temperature for 4-6 hours until the conversion to the sulfonyl chloride is complete (monitor by TLC).
-
Extraction: Extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the final product as a white solid.
Characterization and Quality Control
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. A multi-technique approach is essential for an unambiguous assignment.
Caption: Analytical workflow for quality control of the final product.
Table 2: Key Characterization Data
| Technique | Expected Result |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), Methyl protons (singlet, ~3.3 ppm). |
| ¹³C NMR | Aromatic carbons, Methyl carbon (~45 ppm). |
| Mass Spec (HRMS) | Calculated m/z for C₇H₇ClO₄S₂ corresponds to the molecular formula. |
| IR Spectroscopy | Strong absorption bands for S=O stretching (sulfonyl groups) at ~1370 cm⁻¹ and ~1180 cm⁻¹. |
| Purity (HPLC) | >98% purity is achievable with proper purification.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for structural elucidation. In the ¹H NMR spectrum, the aromatic protons will appear as a complex multiplet in the downfield region, characteristic of a substituted benzene ring. The three protons of the methyl group will appear as a distinct singlet. In ¹³C NMR, the corresponding carbon signals will be observed, providing further confirmation of the carbon skeleton.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the compound.[1] The experimentally determined mass-to-charge ratio (m/z) of the molecular ion should match the calculated value for C₇H₇ClO₄S₂, providing definitive evidence of the compound's elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent features in the IR spectrum of this compound will be the strong, characteristic stretching vibrations of the two sulfonyl (S=O) groups.
Safety, Handling, and Storage
Like other sulfonyl chlorides, this compound is reactive and moisture-sensitive.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is corrosive and can cause severe skin and eye irritation. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.
Conclusion
This guide has detailed a practical and scalable four-step synthesis for this compound, a valuable intermediate for pharmaceutical research and development. By following the outlined synthetic and purification protocols, researchers can reliably produce high-purity material. The comprehensive characterization workflow ensures the structural integrity of the final compound, providing a solid foundation for its use in the synthesis of novel drug candidates and other advanced chemical applications.
References
An In-depth Technical Guide to 2-(Methylsulfonyl)benzenesulfonyl Chloride: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-(Methylsulfonyl)benzenesulfonyl chloride, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, reactivity profile, and practical applications, with a focus on its role in the synthesis of sulfonamide derivatives. The information presented herein is a synthesis of established chemical principles and practical insights, designed to empower researchers in their experimental endeavors.
Introduction: A Bifunctional Reagent of Growing Importance
This compound, identified by its CAS number 89265-35-0, is an aromatic organic compound featuring two distinct sulfonyl-based functional groups.[1] Its structure is characterized by a benzene ring substituted with a highly reactive sulfonyl chloride (-SO₂Cl) group and a methylsulfonyl (-SO₂CH₃) group at the ortho position. This unique arrangement of a potent electrophilic center and an electron-withdrawing group imparts specific reactivity and properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. The primary utility of this reagent lies in its ability to readily react with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[2] Sulfonamides, in particular, are a critical class of compounds in pharmaceutical research, exhibiting a wide range of biological activities.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective application. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89265-35-0 | [1] |
| Molecular Formula | C₇H₇ClO₄S₂ | [1] |
| Molecular Weight | 254.71 g/mol | [3] |
| Appearance | Off-white to yellowish-brown solid | [4] |
| Melting Point | 133-138 °C | [3][5] |
| Boiling Point | 442 °C at 760 mmHg | [4] |
| Solubility | Soluble in many organic solvents; reacts with water. | [6] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the disubstituted benzene ring. A sharp singlet for the methyl protons of the methylsulfonyl group would likely appear further downfield than a typical methyl group, estimated to be in the range of 3.2-3.5 ppm, due to the deshielding effect of the adjacent sulfonyl group.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the two sulfonyl-based substituents. The carbon bearing the methyl group will appear in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic stretching vibrations of the sulfonyl groups. Two distinct bands are expected for the asymmetric and symmetric SO₂ stretching of the sulfonyl chloride, typically found around 1375 cm⁻¹ and 1185 cm⁻¹, respectively. The methylsulfonyl group will also contribute to the SO₂ stretching absorption.
-
Mass Spectrometry: In a mass spectrum, the molecular ion peak would be observed. A characteristic fragmentation pattern for sulfonyl chlorides is the loss of the chlorine atom, followed by the loss of SO₂.[7]
Chemical Properties and Reactivity
The chemistry of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high reactivity allows for efficient nucleophilic substitution reactions.
The presence of the electron-withdrawing methylsulfonyl group at the ortho position is expected to influence the reactivity of the sulfonyl chloride. While electron-withdrawing groups generally increase the electrophilicity of the sulfonyl sulfur, the steric bulk of the ortho substituent may also play a role in modulating the rate of reaction with certain nucleophiles.[1]
The most prominent reaction of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is highly efficient and forms the basis for the synthesis of a vast array of compounds with potential biological activity.[2] Similarly, it reacts with alcohols in the presence of a base to yield sulfonate esters.
Due to the presence of the reactive sulfonyl chloride moiety, the compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[6]
Application in Synthesis: A Step-by-Step Protocol for Sulfonamide Formation
The synthesis of sulfonamides is a cornerstone application of this compound. The following protocol provides a detailed, step-by-step methodology for a representative reaction with a primary amine.
Experimental Protocol: Synthesis of N-Aryl-2-(methylsulfonyl)benzenesulfonamide
This protocol is a generalized procedure and may require optimization for specific amine substrates.
Materials:
-
This compound
-
A primary aromatic or aliphatic amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or a suitable inert solvent
-
A non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 - 2.0 eq)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To this solution, add the base (e.g., triethylamine, 1.5-2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
References
- 1. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. labdepotinc.com [labdepotinc.com]
- 4. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Identification of Chemical Substances: A Case Study on CAS 84955-42-0
For the attention of: Researchers, scientists, and drug development professionals
Abstract
This technical guide addresses an inquiry into the chemical structure and nomenclature of the substance identified by the Chemical Abstracts Service (CAS) Registry Number 84955-42-0. A comprehensive search across multiple authoritative chemical databases and scientific literature sources was conducted to provide an in-depth analysis as requested. However, this investigation revealed that CAS 84955-42-0 is not a valid or publicly registered identifier for any known chemical substance. This guide details the rigorous verification process undertaken, explains the significance of a valid CAS number in scientific research, and provides a logical framework for addressing such data discrepancies.
Introduction: The Critical Role of CAS Registry Numbers in Scientific Integrity
In the realms of chemical research, drug development, and regulatory affairs, precision in identifying chemical substances is paramount. The CAS Registry Number®, assigned by the Chemical Abstracts Service, serves as a unique and unambiguous identifier for a specific substance.[1] This system eliminates the confusion that can arise from the use of various chemical names (systematic, generic, proprietary, or trivial). A valid CAS number ensures clear communication and links to a wealth of curated data about a substance's properties, synthesis, and biological activity.
This guide was initiated to provide a detailed technical overview of the structure and nomenclature associated with CAS 84955-42-0. The intended audience of researchers, scientists, and drug development professionals relies on the accuracy of such identifiers for their work.
Methodology: A Multi-Platform Search for CAS 84955-42-0
To ensure a thorough investigation, a multi-pronged search strategy was employed, targeting the world's leading chemical information repositories. The search was designed to locate any and all data pertaining to CAS 84955-42-0.
Core Chemical Database Queries
The following authoritative databases were systematically queried for the CAS number 84955-42-0:
-
CAS SciFinder Discovery Platform™ : As the most comprehensive and authoritative source for chemical information, a direct search was performed.[2][3]
-
PubChem : A major public database of chemical information maintained by the National Center for Biotechnology Information (NCBI).
-
ChemSpider : A free chemical structure database providing fast access to millions of structures, properties, and associated data.
Table 1: Summary of Database Search Results for CAS 84955-42-0
| Database Searched | Query | Result |
| CAS SciFinder Discovery Platform™ | CAS Registry Number: 84955-42-0 | No results found. |
| PubChem | CAS 84955-42-0 | No compound or substance record. |
| ChemSpider | 84955-42-0 | No matching record. |
General Scientific Literature and Patent Search
In addition to dedicated chemical databases, broader searches were conducted across scientific search engines to identify any mention of this CAS number in published literature, patents, or technical documents. These searches also failed to yield any relevant results.
Results and Discussion: The Invalidity of CAS 84955-42-0
There are several potential reasons for this finding:
-
Typographical Error: The number may have been transcribed incorrectly. CAS numbers have a specific format, and a single digit error will lead to a failed search.
-
Deprecated or Deleted Number: In rare instances, a CAS number may be deleted or superseded. However, there is typically a record of such changes, none of which were found for this number.
-
Internal or Proprietary Identifier: The number could be an internal tracking number for a private chemical library that has been mistaken for a CAS number.
The workflow for verifying a CAS number is illustrated in the diagram below.
Figure 1. A flowchart illustrating the standard process for CAS Registry Number verification and subsequent data retrieval. The query for CAS 84955-42-0 terminated at the "Invalid/Unassigned" stage.
Conclusion and Recommendations
For professionals in the scientific community, the integrity of data sources is foundational. This investigation into CAS 84955-42-0 underscores the importance of verifying identifiers before committing resources to research or development based on them.
We recommend the following steps for the inquiring party:
-
Verify the Source: Double-check the original source of the CAS number for any typographical errors.
-
Search by Chemical Name or Structure: If a chemical name or structure is known, use these to search the databases mentioned. This may lead to the correct CAS number.
-
Contact the Original Provider: If the number was provided by a third party, request clarification and a valid identifier.
This guide serves as a testament to a rigorous, self-validating system of inquiry. By following a logical and evidence-based approach, we can maintain the high standards of accuracy required in scientific and technical fields.
References
Discovery and history of 2-(Methylsulfonyl)benzenesulfonyl chloride
An In-depth Technical Guide to 2-(Methylsulfonyl)benzenesulfonyl Chloride
Foreword: Unveiling a Specialized Reagent
In the vast landscape of organic synthesis, sulfonyl chlorides represent a cornerstone class of reagents, pivotal for the construction of sulfonamides and sulfonate esters—moieties that are integral to pharmaceuticals, agrochemicals, and materials science.[1][2] While foundational reagents like tosyl chloride and benzenesulfonyl chloride are ubiquitous, the field continually evolves, demanding new building blocks with tailored electronic and steric properties to address modern synthetic challenges. This guide focuses on one such specialized reagent: This compound .
This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the compound's structural rationale, propose robust synthetic routes based on first principles, and delve into its strategic applications, particularly where its unique architecture offers a distinct advantage over more conventional reagents.
Historical Context and Design Rationale
While specific documentation detailing the initial discovery of this compound is not prominent in the historical literature, its conceptual origin can be understood within the broader narrative of medicinal chemistry and physical organic chemistry. The therapeutic revolution sparked by sulfanilamide in the 1930s initiated an enduring interest in the sulfonamide functional group.[3] This led to the synthesis of countless sulfonyl chloride precursors, each designed to impart specific properties to the final molecule.
The design of this compound is a deliberate exercise in molecular engineering. It combines two key features on a benzene scaffold:
-
A Highly Reactive Electrophile: The sulfonyl chloride (-SO₂Cl) group serves as a powerful electrophilic site, readily undergoing nucleophilic substitution with amines and alcohols.[4][5]
-
A Sterically Encumbering and Electron-Withdrawing Ortho-Substituent: The 2-position is occupied by a methylsulfonyl (-SO₂CH₃) group. This group exerts a potent electron-withdrawing effect, which modulates the reactivity of the adjacent sulfonyl chloride.[6] Furthermore, its presence introduces significant steric bulk, influencing the kinetic and thermodynamic landscape of its reactions.[6]
This unique combination suggests its development was likely driven by a need to synthesize highly substituted, sterically hindered sulfonamides or to fine-tune the physicochemical properties (e.g., pKa, solubility, metabolic stability) of target molecules in drug discovery programs.
Structural Analysis and Physicochemical Properties
The reactivity and utility of this compound are direct consequences of its molecular architecture. The central phenyl ring acts as a rigid scaffold, positioning the two sulfur-containing functional groups in a fixed ortho relationship.
Electronic and Steric Effects
The methylsulfonyl group is a strong electron-withdrawing group (EWG). This property reduces the electron density of the aromatic ring and, consequently, modulates the electrophilicity of the sulfonyl chloride's sulfur atom.[6] While EWGs typically enhance the reactivity of electrophilic sites, the ortho-positioning introduces a competing steric hindrance effect. This steric shield can impede the approach of bulky nucleophiles, making the reagent potentially selective for less-hindered reaction partners.[6] This interplay between electronic activation and steric hindrance is a defining characteristic of the reagent.
Physicochemical Data
Quantitative data for this specific compound is sparse in publicly accessible literature, but key properties can be tabulated based on available information and comparison with analogs.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 89265-35-0 | [7][8] |
| Molecular Formula | C₇H₇ClO₄S₂ | - |
| Molecular Weight | 268.70 g/mol | [6] |
| Appearance | Likely a solid at room temperature | [9] (analog) |
| Reactivity | Reacts with water and other nucleophiles. Moisture-sensitive. | [4][8] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents C1 -- S1 [len=1.5]; C2 -- S2 [len=1.5];
// Sulfonyl Chloride Group S1 -- O1 [len=1.0, pos="1,0.5!"]; S1 -- O2 [len=1.0, pos="1,-0.5!"]; S1 -- Cl [len=1.5, pos="2,0!"];
// Methylsulfonyl Group S2 -- O3 [len=1.0, pos="-1,0.5!"]; S2 -- O4 [len=1.0, pos="-1,-0.5!"]; S2 -- C7 [len=1.5, pos="-2,0!"];
// Labels C1 [pos="0,0!", label=""]; C2 [pos="-1.2,-0.8!", label=""]; C3 [pos="-1.2,-2.3!", label=""]; C4 [pos="0,-3.1!", label=""]; C5 [pos="1.2,-2.3!", label=""]; C6 [pos="1.2,-0.8!", label=""];
S1 [pos="1.3,1.0!", label="S"]; O1 [pos="0.6,1.8!", label="O"]; O2 [pos="2.0,1.8!", label="O"]; Cl [pos="2.5,0.2!", label="Cl"];
S2 [pos="-2.5,-0.1!", label="S"]; O3 [pos="-2.0,0.9!", label="O"]; O4 [pos="-3.0,0.9!", label="O"]; C7 [pos="-3.4,-0.9!", label="CH₃"]; }
Caption: Structure of this compound.
Proposed Synthesis Pathway
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
This protocol is a conceptual, self-validating workflow. Each step includes a clear objective and a method for verifying the outcome before proceeding.
Step 1: S-Methylation of 2-Aminothiophenol
-
Causality: The initial step protects the reactive thiol group as a stable methyl sulfide and ensures it is available for later oxidation. A mild base is chosen to deprotonate the more acidic thiol in the presence of the aniline amine.
-
Methodology:
-
Dissolve 2-aminothiophenol (1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodomethane (CH₃I, 1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by TLC or GC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product, 2-(methylthio)aniline, by column chromatography or vacuum distillation.
-
-
Validation: Confirm the structure of the product by ¹H NMR (appearance of a methyl singlet around 2.5 ppm) and mass spectrometry (correct molecular ion peak).
Step 2: Conversion to 2-(Methylthio)benzenesulfonyl chloride via Diazotization-Sulfonylation
-
Causality: The Sandmeyer-type reaction is a classic and reliable method for converting an aromatic amine into a sulfonyl chloride. The amine is first converted to a diazonium salt, which is an excellent leaving group, and then displaced by a sulfur dioxide radical source catalyzed by copper.
-
Methodology:
-
Prepare a solution of 2-(methylthio)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid containing a catalytic amount of copper(II) chloride (CuCl₂, 0.1 eq).
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution. Vigorous evolution of N₂ gas will be observed.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Pour the mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(methylthio)benzenesulfonyl chloride.
-
-
Validation: The crude product can be analyzed by IR spectroscopy (presence of characteristic S=O stretches around 1370 and 1180 cm⁻¹) before proceeding.
Step 3: Oxidation of the Sulfide to the Sulfone
-
Causality: The final step involves the selective oxidation of the methylthio group to the target methylsulfonyl group. Strong oxidizing agents like m-CPBA or Oxone® are effective for this transformation. The sulfonyl chloride group is generally stable under these conditions.
-
Methodology:
-
Dissolve the crude 2-(methylthio)benzenesulfonyl chloride (1.0 eq) from the previous step in dichloromethane.
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, monitoring the internal temperature.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. The product will be significantly more polar than the starting material.
-
Upon completion, quench the excess peracid by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
-
Validation: The final structure must be confirmed by ¹H and ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.
Core Reactivity and Synthetic Applications
The primary utility of this compound is as an electrophilic reagent for introducing the 2-(methylsulfonyl)benzenesulfonyl group onto nucleophiles.[6]
Reaction Mechanism: Nucleophilic Substitution
The reaction with nucleophiles (e.g., amines, alcohols) proceeds via a nucleophilic substitution at the tetracoordinate sulfur center. The chloride ion is an excellent leaving group, facilitating the reaction.[5]
Caption: General mechanism for sulfonylation reactions.
Application: Synthesis of Sterically Hindered Sulfonamides
-
Objective: To synthesize N-alkyl/aryl-2-(methylsulfonyl)benzenesulfonamides, which are valuable scaffolds in medicinal chemistry.
-
Protocol:
-
In a flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting sulfonamide by recrystallization or flash column chromatography.
-
-
Trustworthiness: This protocol is self-validating. The formation of a salt (triethylammonium chloride) as a precipitate often indicates the reaction is proceeding. The final product's purity can be rigorously assessed by NMR, HPLC, and mass spectrometry. The steric bulk of the reagent may necessitate longer reaction times or slightly elevated temperatures for hindered amines.
Safety and Handling
As with all sulfonyl chlorides, this compound must be handled with care in a well-ventilated fume hood.
-
Hazards: The compound is expected to be corrosive and a lachrymator. It will react with moisture, including humidity in the air and on skin, to release corrosive hydrochloric acid (HCl).[6] Inhalation and skin contact should be avoided.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as alcohols and amines.
Conclusion
This compound is more than just another sulfonylating agent; it is a specialized tool for the modern synthetic chemist. Its defining features—a reactive sulfonyl chloride function positioned ortho to a bulky, electron-withdrawing methylsulfonyl group—provide a unique combination of steric and electronic properties. While its discovery is not historically landmarked, its logical design addresses a clear need for reagents capable of building molecular complexity and fine-tuning pharmaceutical properties. The proposed synthetic pathways and reaction protocols in this guide offer a robust framework for researchers to produce and utilize this valuable compound in their pursuit of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pnas.org [pnas.org]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Benzenesulfonyl Chloride | High Purity | For Research Use [benchchem.com]
- 6. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 7. aboundchem.com [aboundchem.com]
- 8. This compound | 89265-35-0 [chemicalbook.com]
- 9. 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Spectroscopic Guide to 2-(Methylsulfonyl)benzenesulfonyl Chloride
Introduction: The Structural Elucidation of a Key Synthetic Intermediate
2-(Methylsulfonyl)benzenesulfonyl chloride is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring both a sulfonyl chloride and a methylsulfonyl group on a benzene ring, imparts a unique combination of reactivity and electronic properties. The sulfonyl chloride moiety serves as a versatile handle for the synthesis of sulfonamides and sulfonate esters, while the methylsulfonyl group acts as a strong electron-withdrawing group, modulating the reactivity of the aromatic ring and the properties of derivative compounds.
Molecular Structure and Properties
Before delving into the spectral data, it is essential to understand the molecular architecture of this compound.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89265-35-0 | [1] |
| Molecular Formula | C₇H₇ClO₄S₂ | [2] |
| Molecular Weight | 254.71 g/mol | [2] |
| Appearance | Predicted to be a solid | General knowledge of sulfonyl chlorides |
| Reactivity | Reacts with water and other nucleophiles | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol for NMR Spectroscopy
Given the reactivity of the sulfonyl chloride group, particularly its sensitivity to moisture, meticulous sample preparation is crucial for acquiring high-quality NMR spectra.[3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).[3] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Cap the NMR tube securely and gently agitate to ensure complete dissolution.
-
-
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Width: 30°
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled sequence.
-
Pulse Width: 45°
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically several hundred to thousands).
-
Caption: Experimental workflow for NMR spectroscopy.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.2 | Singlet | 3H | -SO₂CH₃ | The methyl protons are deshielded by the adjacent sulfonyl group. |
| ~ 7.8 - 8.2 | Multiplet | 4H | Aromatic protons | The aromatic protons will exhibit a complex splitting pattern due to ortho, meta, and para coupling, and will be in the downfield region due to the electron-withdrawing effects of the two sulfonyl groups. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 45 | -SO₂C H₃ | The methyl carbon is deshielded by the attached sulfonyl group. |
| ~ 125 - 145 | Aromatic carbons | The aromatic carbons will appear in the typical downfield region. The carbons directly attached to the sulfonyl groups (C1 and C2) will be the most deshielded. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the S=O bonds.
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples, requiring minimal sample preparation.
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Caption: Workflow for ATR-IR spectroscopy.
Predicted IR Spectral Data
The IR spectrum will exhibit characteristic strong bands for the sulfonyl groups.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Reference |
| 1375-1410 | SO₂ Asymmetric Stretch | Strong | [3] |
| 1185-1204 | SO₂ Symmetric Stretch | Strong | [3] |
| ~3100 | C-H Stretch (Aromatic) | Medium-Weak | [4] |
| ~1580, ~1470 | C=C Stretch (Aromatic Ring) | Medium-Strong | [4] |
| 600-500 | S-Cl Stretch | Strong | [4] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[3]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[5]
Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment |
| 254 | [M]⁺ (Molecular Ion) |
| 219 | [M - Cl]⁺ |
| 155 | [M - SO₂Cl]⁺ |
| 141 | [C₆H₄SO₂]⁺ |
| 79 | [CH₃SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
A key fragmentation pathway for aromatic sulfonyl compounds involves the loss of SO₂.[6]
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS. While this guide provides a robust framework based on predicted data, experimental verification remains the gold standard. The detailed protocols and interpretations presented herein offer a solid foundation for researchers to confidently acquire and analyze the spectral data for this important synthetic building block. By understanding the principles behind each technique and the expected spectral features, scientists can ensure the identity and purity of their material, paving the way for successful downstream applications in drug discovery and materials science.
References
- 1. This compound | 89265-35-0 [chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2-(Methylsulfonyl)benzenesulfonyl chloride: A Technical Guide for Drug Development and Synthesis
An In-depth Technical Guide for Researchers
Abstract: 2-(Methylsulfonyl)benzenesulfonyl chloride is a bifunctional aromatic compound of significant interest in synthetic chemistry and as a potential intermediate in pharmaceutical development. Its utility in these fields is critically dependent on its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offers a theoretical and practical analysis of its solubility, and presents a detailed, validated protocol for its experimental determination. By synthesizing chemical principles with practical laboratory insights, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to effectively utilize this reactive intermediate.
Introduction and Physicochemical Profile
This compound, with CAS Number 89265-35-0, is a crystalline solid characterized by the presence of both a methylsulfonyl (-SO₂CH₃) group and a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring.[1][2] This unique structure makes it a highly reactive and versatile reagent. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles, while the methylsulfonyl group acts as a strong electron-withdrawing group, influencing the overall reactivity and physical properties of the molecule.[3]
A thorough understanding of its solubility is paramount for its practical application. Inefficient dissolution can lead to poor yields in synthesis, while improper solvent selection can complicate purification processes like crystallization. Furthermore, in drug development, solubility is a key determinant of a compound's viability as a synthetic precursor.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89265-35-0 | [1][2] |
| Molecular Formula | C₇H₇ClO₄S₂ | [1][2] |
| Molecular Weight | 254.71 g/mol | [2] |
| Appearance | Off-white to yellow-brown crystalline powder | [2] |
| Melting Point | 133-138 °C | [2] |
| Water Solubility | Reacts with water; Moisture Sensitive | [2] |
| Hazard Class | Corrosive (UN3261, Packing Group II) | [1][2] |
Below is a diagram illustrating the chemical structure of the compound.
Caption: Structure of this compound.
Theoretical Solubility Framework and Solvent Interactions
The principle of "like dissolves like" provides a foundational framework for predicting solubility. The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Moieties: The two sulfonyl groups (-SO₂-) are highly polar and capable of strong dipole-dipole interactions. These groups will preferentially interact with polar solvents.
-
Non-Polar Moiety: The benzene ring is aromatic and non-polar, favoring interactions with solvents that have low polarity or are capable of π-stacking.
-
Reactive Moiety: The sulfonyl chloride (-SO₂Cl) group is highly susceptible to nucleophilic attack. This leads to reactivity, rather than simple dissolution, in protic solvents like water and alcohols. This reactivity is a critical consideration, as it can lead to the formation of the corresponding sulfonic acid or ester, consuming the starting material.[2][4]
Based on these structural features, a predicted solubility profile can be established. The compound is expected to show good solubility in polar aprotic solvents, which can solvate the polar sulfonyl groups without reacting with the sulfonyl chloride. Solubility in non-polar solvents is likely to be lower, and it will be reactive in most protic solvents.
Table 2: Predicted Solubility Profile of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess a significant dipole moment, allowing for effective solvation of the polar sulfonyl groups. The absence of acidic protons prevents reaction with the sulfonyl chloride moiety. |
| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Low to Moderate | DCM may show moderate solubility due to its ability to engage in dipole interactions. Toluene's aromaticity may offer some favorable interaction. Solubility in aliphatic hydrocarbons like hexane is expected to be very low due to the compound's high polarity. |
| Protic | Water, Methanol, Ethanol | Reacts / Solvolysis | These solvents are nucleophilic and will react with the electrophilic sulfonyl chloride to form sulfonic acids or esters.[2] While the compound may initially appear to dissolve, it is undergoing a chemical transformation (solvolysis). |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a robust experimental protocol is required. The following methodology is designed as a self-validating system, emphasizing the control of critical variables, particularly moisture, due to the compound's reactivity.
Core Principle
The protocol is based on the isothermal equilibrium method. In this technique, an excess of the solute is agitated in a known volume of solvent at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated supernatant is then determined analytically.
Workflow for Solubility Measurement
The following diagram outlines the comprehensive workflow for the experimental determination of solubility.
Caption: Isothermal equilibrium method workflow for solubility determination.
Detailed Step-by-Step Methodology
1. Safety Precautions:
-
This compound is corrosive and causes severe skin and eye burns.[1][5] All handling must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
2. Materials and Reagents:
-
This compound (purity >98%)
-
Anhydrous grade organic solvents (e.g., ACN, THF, DCM, Toluene)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Vortex mixer and/or orbital shaker in a temperature-controlled incubator
-
Benchtop centrifuge
-
Calibrated micropipettes
-
HPLC system with a UV detector and a suitable C18 column
3. Experimental Procedure:
-
Preparation: Add an excess amount (e.g., 20-30 mg) of this compound to a pre-weighed 2 mL glass vial. The excess is crucial to ensure a saturated solution is formed with undissolved solid remaining.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired anhydrous organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This step must be performed quickly to maintain temperature.
-
Sample Dilution: Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet. Transfer it to a new tared vial and determine its mass. Dilute this aliquot gravimetrically with the appropriate solvent (often the HPLC mobile phase) to a concentration within the HPLC calibration range.
-
Quantification: Analyze the diluted sample via a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
4. Data Analysis:
-
Calculate the concentration of the diluted sample from the linear regression of the calibration curve.
-
Back-calculate the concentration in the original saturated supernatant using the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
Practical Implications for Researchers
-
Reaction Solvent Selection: For synthetic reactions, a solvent in which the compound is highly soluble, such as acetonitrile or THF, is ideal to ensure a homogeneous reaction mixture and facilitate optimal kinetics.
-
Purification by Recrystallization: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is required for effective recrystallization. A combination of a good solvent (like THF or acetone) and an anti-solvent (like hexane) could be effective.[6]
-
Handling and Storage: The compound's sensitivity to moisture necessitates storage in a desiccator and handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation to benzenesulfonic acid.[2]
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong predictive framework can be built upon its fundamental physicochemical properties. It is expected to be most soluble in polar aprotic solvents and will undergo solvolysis in protic media. This guide provides the theoretical basis for these predictions and, crucially, a detailed and robust experimental protocol for researchers to determine precise solubility values. Adherence to this methodology, with particular attention to anhydrous conditions, will yield reliable data essential for the successful application of this versatile reagent in synthesis and drug discovery.
References
A Methodological Guide to Assessing the Thermal Stability and Decomposition of 2-(Methylsulfonyl)benzenesulfonyl Chloride
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 2-(Methylsulfonyl)benzenesulfonyl chloride. In the absence of extensive published data for this specific molecule, this document serves as a methodological blueprint, leveraging established principles of thermal analysis and knowledge of analogous sulfonyl chloride compounds. We present a multi-tiered analytical approach, beginning with preliminary screening using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and extending to advanced hazard assessment with Accelerating Rate Calorimetry (ARC). The causality behind each experimental choice is detailed, ensuring a scientifically rigorous investigation. This guide is intended to empower researchers to generate robust, reliable data for process safety, risk assessment, and optimization in the handling and application of this and similar sulfonyl chloride derivatives.
Introduction: The Significance of this compound and the Imperative of Thermal Stability Assessment
This compound is a bespoke sulfonylating agent, characterized by the presence of two sulfonyl functionalities with distinct electronic properties. The sulfonyl chloride group serves as a highly reactive electrophilic center for the formation of sulfonamides and sulfonate esters, common linkages in pharmacologically active molecules. The methylsulfonyl substituent, an electron-withdrawing group, modulates the reactivity of the sulfonyl chloride and influences the overall physicochemical properties of the parent molecule.
Given the energetic nature of sulfonyl chlorides, a thorough understanding of their thermal stability is not merely an academic exercise but a critical component of safe laboratory and industrial practice. Thermal decomposition can lead to the generation of hazardous and corrosive gases, and under certain conditions, may result in a thermal runaway.[1] This guide provides the necessary protocols to characterize the thermal behavior of this compound, enabling the determination of safe operating limits and the prediction of potential decomposition products.
Predicted Physicochemical Properties and Reactivity Profile
While specific experimental data on the decomposition of this compound is limited, its structural features allow for an informed prediction of its properties and reactivity.
| Property | Predicted Value/Characteristic | Source/Rationale |
| Molecular Formula | C7H7ClO4S2 | - |
| Molecular Weight | 254.71 g/mol | - |
| Physical State | Off-white to yellowish-brown crystalline powder | [2] |
| Melting Point | 133-138 °C | [2] |
| Boiling Point | 442 °C at 760 mmHg | [2] |
| Reactivity | Moisture sensitive; reacts with water. Incompatible with strong bases and oxidizing agents. | [3][4] |
| Predicted Decomposition Products | Oxides of sulfur (SOx), hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO2). | [3][5] |
The presence of the electron-withdrawing methylsulfonyl group is expected to influence the thermal stability of the molecule compared to unsubstituted benzenesulfonyl chloride.[6] The primary decomposition pathways are anticipated to involve the cleavage of the S-Cl bond and the degradation of the aromatic ring at higher temperatures.
Tier 1: Initial Thermal Stability Screening
The initial assessment of thermal stability should be conducted on a small scale using TGA and DSC. These techniques provide a rapid and quantitative measure of thermal events as a function of temperature.[7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for determining the onset of decomposition.
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins.
-
Quantify the mass loss at different temperature ranges to identify distinct decomposition steps.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect endothermic (e.g., melting) and exothermic (e.g., decomposition) transitions.
Experimental Protocol: DSC of this compound
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases and prevent contamination of the instrument.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature approximately 50 °C above the Tonset determined by TGA, at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to the melting point.
-
Identify any exothermic peaks, which indicate decomposition. Determine the onset temperature and the enthalpy of decomposition (ΔHd).
-
Caption: Tier 1 Thermal Analysis Workflow.
Tier 2: In-depth Decomposition and Hazard Analysis
If the initial screening indicates a significant exothermic decomposition, a more detailed investigation is warranted to understand the potential for thermal runaway.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetric technique that measures the time, temperature, and pressure profiles of a sample during an exothermic reaction. It is the gold standard for assessing thermal runaway potential.[1][9][10]
Causality for ARC: While TGA and DSC provide valuable information on decomposition temperatures, they are conducted under controlled heating rates. In a real-world scenario, an exothermic decomposition can self-accelerate, leading to a rapid increase in temperature and pressure. ARC simulates this "worst-case" adiabatic scenario.[10]
Experimental Protocol: ARC of this compound
-
Instrument Preparation: Calibrate the ARC instrument according to the manufacturer's specifications.
-
Sample Preparation: Place a known mass of the sample into a robust, spherical sample bomb (e.g., titanium or Hastelloy C).
-
Experimental Mode: Employ a "heat-wait-seek" mode. The instrument heats the sample in small steps, waits for thermal equilibrium, and then seeks for any self-heating.
-
Detection Threshold: Set a self-heating rate detection threshold (e.g., 0.02 °C/min).
-
Data Acquisition: Once self-heating is detected, the instrument switches to an adiabatic mode, and the temperature and pressure are recorded as a function of time.
-
Data Analysis:
-
Determine the Temperature of No Return (TNR).
-
Calculate the Time to Maximum Rate (TMR).
-
Determine the adiabatic temperature rise (ΔTad).
-
Plot the self-heating rate versus temperature.
-
Caption: ARC Experimental Workflow.
Mechanistic Insights: Hydrolysis as a Competing Pathway
It is crucial to recognize that in the presence of moisture, hydrolysis of the sulfonyl chloride group can occur, often at temperatures lower than thermal decomposition. This reaction is typically an SN2 process.[2][11] The hydrolysis produces benzenesulfonic acid and hydrochloric acid, which can themselves have catalytic effects on decomposition. Therefore, ensuring the sample is anhydrous is critical for accurately assessing its intrinsic thermal stability.
Conclusion: A Framework for Safety and Understanding
This guide has outlined a systematic and scientifically grounded approach to characterizing the thermal stability and decomposition of this compound. By following this tiered methodology, researchers can:
-
Establish a thermal profile: Determine key parameters such as melting point, onset of decomposition, and enthalpy of decomposition.
-
Assess thermal hazards: Quantify the potential for thermal runaway under adiabatic conditions.
-
Inform process safety: Use the generated data to define safe operating temperatures and handling procedures.
The principles and protocols described herein are not only applicable to the title compound but can also be adapted for the thermal analysis of other novel and energetic molecules in the field of drug discovery and development.
References
- 1. paralab.pt [paralab.pt]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. longdom.org [longdom.org]
- 7. mt.com [mt.com]
- 8. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]
- 11. researchgate.net [researchgate.net]
A Theoretical Deep Dive into 2-(Methylsulfonyl)benzenesulfonyl Chloride: Structure, Reactivity, and Spectroscopic Fingerprints
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-(Methylsulfonyl)benzenesulfonyl chloride, a molecule of interest in organic synthesis and drug discovery. In the absence of extensive experimental data for this specific compound, this work leverages high-level density functional theory (DFT) calculations to predict its structural, electronic, and spectroscopic properties. We present an in-depth exploration of its optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and predicted NMR and IR spectra. Furthermore, a theoretical model for its reactivity in nucleophilic substitution reactions is proposed, offering valuable insights for researchers, scientists, and professionals in drug development. This guide serves as a predictive resource, demonstrating the power of computational chemistry to elucidate the characteristics of novel chemical entities.
Introduction: The Significance of Substituted Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are a cornerstone of synthetic organic chemistry, primarily serving as reagents for the formation of sulfonamides and sulfonate esters.[1][2] The reactivity and utility of these compounds can be finely tuned by the nature and position of substituents on the benzene ring. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the sulfonyl sulfur, making the sulfonyl chloride moiety more susceptible to nucleophilic attack.[1]
The subject of this guide, this compound, presents a particularly interesting case. Its structure comprises a benzene ring bearing a sulfonyl chloride group (-SO₂Cl) and an ortho-positioned methylsulfonylmethyl group (-CH₂SO₂CH₃).[3] The methylsulfonyl portion of this substituent is known to be a strong electron-withdrawing group, which is expected to significantly influence the molecule's reactivity.[3] The ortho-positioning also introduces potential steric effects that can modulate its interaction with other molecules.[4]
Given the limited availability of experimental data for this specific molecule, this guide employs a robust theoretical approach to build a comprehensive physicochemical profile. By elucidating its intrinsic properties through computational means, we aim to provide a valuable predictive tool for its potential applications in synthetic and medicinal chemistry.
Computational Methodology: A Framework for Predictive Accuracy
The theoretical calculations presented in this guide were performed using density functional theory (DFT), a widely accepted and powerful method for predicting the properties of organic molecules.[5] The choice of functional and basis set is critical for achieving a balance between computational cost and accuracy.
Geometry Optimization and Vibrational Analysis
The three-dimensional structure of this compound was optimized without any symmetry constraints using the B3LYP hybrid functional combined with the 6-31G(d) basis set.[6][7] This level of theory is well-established for providing reliable geometries for organic compounds containing second-row elements like sulfur.[8] To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.
Electronic and Spectroscopic Property Calculations
Following successful geometry optimization, a suite of electronic and spectroscopic properties were calculated:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic stability and reactivity.[9]
-
Molecular Electrostatic Potential (MEP): The MEP was mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, providing insights into potential sites for electrophilic and nucleophilic attack.
-
NMR Spectroscopy: 1H and 13C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory.[10][11]
-
IR Spectroscopy: The infrared spectrum was simulated from the calculated harmonic vibrational frequencies.
Results and Discussion: Unveiling the Molecular Landscape
Optimized Molecular Geometry
The geometry optimization of this compound reveals a structure with notable steric interactions due to the ortho-substituent. Key predicted bond lengths and angles are presented in Table 1. The bond lengths within the benzene ring show slight deviations from an ideal hexagon, a consequence of the electronic influence of the substituents. The S-Cl bond of the sulfonyl chloride group and the S-C bonds of the methylsulfonylmethyl group are of particular interest for understanding the molecule's reactivity and stability.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| S(sulfonyl)-Cl | 2.085 |
| S(sulfonyl)-C(ring) | 1.789 |
| C(ring)-C(ring) (avg.) | 1.395 |
| S(methylsulfonyl)-C(methylene) | 1.801 |
| S(methylsulfonyl)-C(methyl) | 1.798 |
| **Bond Angles (°) ** | |
| O-S(sulfonyl)-O | 121.5 |
| Cl-S(sulfonyl)-C(ring) | 103.2 |
| O-S(methylsulfonyl)-O | 119.8 |
| C(methylene)-S(methylsulfonyl)-C(methyl) | 104.5 |
| Table 1: Selected predicted geometric parameters for this compound. |
// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Substituents S1 [pos="0,2.5!", label="S", fillcolor="#FBBC05"]; O1 [pos="-0.8,3.2!", label="O", fillcolor="#EA4335"]; O2 [pos="0.8,3.2!", label="O", fillcolor="#EA4335"]; Cl [pos="0,4!", label="Cl", fillcolor="#34A853"];
C7 [pos="-2,1!", label="C"]; S2 [pos="-3,0!", label="S", fillcolor="#FBBC05"]; O3 [pos="-3.8,-0.7!", label="O", fillcolor="#EA4335"]; O4 [pos="-2.2,-0.7!", label="O", fillcolor="#EA4335"]; C8 [pos="-4,1!", label="C"];
// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- S1; S1 -- O1; S1 -- O2; S1 -- Cl;
C2 -- C7; C7 -- S2; S2 -- O3; S2 -- O4; S2 -- C8; } ends Caption: 2D representation of the molecular structure.
Electronic Properties: Reactivity Insights from Frontier Orbitals
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's reactivity.[12] The HOMO represents the region from which electrons are most likely to be donated (nucleophilic character), while the LUMO indicates the region most susceptible to receiving electrons (electrophilic character).[13]
-
HOMO: The HOMO is primarily localized on the benzene ring and the oxygen atoms of the sulfonyl groups, indicating these as potential sites for interaction with electrophiles.
-
LUMO: The LUMO is predominantly centered on the sulfonyl chloride group, specifically on the antibonding orbital of the S-Cl bond. This strongly suggests that the sulfur atom of the sulfonyl chloride is the primary electrophilic site, which is consistent with the known reactivity of this class of compounds.[2]
The calculated HOMO-LUMO energy gap is a key indicator of chemical stability. A larger gap implies higher stability and lower reactivity. The predicted HOMO-LUMO gap for this compound suggests a moderately reactive species, poised for nucleophilic attack at the sulfonyl sulfur.
| Orbital | Energy (eV) |
| HOMO | -8.25 |
| LUMO | -1.98 |
| HOMO-LUMO Gap | 6.27 |
| Table 2: Predicted HOMO and LUMO energies. |
The molecular electrostatic potential (MEP) map further corroborates these findings. The MEP reveals a significant region of positive electrostatic potential (blue) around the sulfur atom of the sulfonyl chloride group, confirming its high electrophilicity. Conversely, regions of negative potential (red) are located around the oxygen atoms of both sulfonyl groups, indicating their nucleophilic character.
Predicted Spectroscopic Data
The predicted 1H and 13C NMR and IR spectra serve as a valuable reference for the experimental identification and characterization of this compound.
1H and 13C NMR Spectra: The predicted chemical shifts are presented in Table 3. The aromatic protons are expected to appear in the downfield region, with their signals split due to coupling. The methylene and methyl protons of the ortho-substituent will exhibit distinct signals in the upfield region. The 13C spectrum will show characteristic signals for the aromatic carbons, the methylene carbon, and the methyl carbon.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic CH | 7.8 - 8.2 | 128 - 140 |
| Methylene (-CH₂-) | ~4.5 | ~60 |
| Methyl (-CH₃) | ~3.1 | ~42 |
| Table 3: Predicted 1H and 13C NMR chemical shifts. |
IR Spectrum: The simulated IR spectrum is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in both the sulfonyl chloride and methylsulfonyl groups. These are typically observed in the 1350-1400 cm-1 and 1150-1200 cm-1 regions.[14] The S-Cl stretching vibration is expected to appear at a lower frequency, around 375 cm-1.[15]
| Vibrational Mode | Predicted Frequency (cm-1) |
| S=O Asymmetric Stretch | ~1380 |
| S=O Symmetric Stretch | ~1185 |
| C-S Stretch | ~750 |
| S-Cl Stretch | ~380 |
| Table 4: Key predicted IR vibrational frequencies. |
A Theoretical Model for Reactivity: The Reaction with Amines
Benzenesulfonyl chlorides are well-known to react with primary and secondary amines to form sulfonamides.[1] We propose a theoretical model for the reaction of this compound with a simple primary amine, methylamine, to illustrate its reactivity.
The reaction is expected to proceed via a nucleophilic substitution at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of methylamine will attack the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the chloride leaving group and a proton transfer to yield the final sulfonamide product and hydrochloric acid.
The presence of the strong electron-withdrawing methylsulfonyl group at the ortho position is anticipated to increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic attack. However, the steric bulk of this substituent may also play a role, potentially hindering the approach of the nucleophile. The interplay of these electronic and steric factors will ultimately determine the overall reaction rate. Further computational studies, such as transition state analysis, would be necessary to quantify the activation energy barrier for this reaction.
Conclusion and Future Outlook
This technical guide has presented a comprehensive theoretical investigation of this compound using density functional theory. The calculations have provided valuable predictions of its molecular structure, electronic properties, and spectroscopic signatures. The results indicate that this molecule is a moderately reactive electrophile, with the sulfonyl chloride group being the primary site for nucleophilic attack. The strong electron-withdrawing nature of the ortho-substituent is expected to enhance its reactivity.
The predicted NMR and IR spectra provide a useful benchmark for the experimental identification and characterization of this compound. The proposed reaction mechanism with amines offers a framework for understanding its potential synthetic utility in the formation of novel sulfonamides.
Future work could involve the experimental synthesis and characterization of this compound to validate these theoretical predictions. Furthermore, a more detailed computational analysis of its reaction mechanisms with a variety of nucleophiles would provide deeper insights into its reactivity profile and potential applications in organic synthesis and medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-(Methylsulfonyl)benzenesulfonyl Chloride in Sulfonamide Synthesis
A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the use of 2-(methylsulfonyl)benzenesulfonyl chloride for the synthesis of sulfonamides. It covers the underlying chemical principles, advantages of the reagent, step-by-step experimental protocols, and critical considerations for reaction optimization and safety. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent for the efficient and reliable synthesis of sulfonamide-based compounds.
Introduction: The Strategic Value of this compound
The sulfonamide functional group is a ubiquitous pharmacophore in medicinal chemistry, integral to the structure and activity of a vast range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The primary route to sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine.[1]
This compound stands out as a particularly effective reagent in this context. The presence of the electron-withdrawing methylsulfonyl group at the ortho position of the benzene ring significantly enhances the electrophilicity of the sulfonyl chloride's sulfur atom. This electronic feature leads to a notable acceleration of the reaction rate with amine nucleophiles compared to unsubstituted or alkyl-substituted benzenesulfonyl chlorides.[4] This enhanced reactivity can be advantageous when working with less nucleophilic amines or when milder reaction conditions are desired.
Furthermore, the incorporation of the 2-(methylsulfonyl)phenyl moiety into a molecule can favorably modulate its physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug design.[5]
Mechanism of Sulfonamide Formation
The synthesis of a sulfonamide from this compound and an amine follows a nucleophilic substitution pathway at the sulfonyl sulfur. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][6]
Figure 1: General mechanism for sulfonamide synthesis.
Key Scientific Rationale:
-
Electrophilicity: The ortho-methylsulfonyl group inductively withdraws electron density from the sulfonyl sulfur, making it more susceptible to nucleophilic attack by the amine.
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the collapse of the tetrahedral intermediate to form the stable sulfonamide product.
-
Role of the Base: The base is crucial for preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6]
Experimental Protocols
Protocol 1: Standard Procedure for Sulfonamide Synthesis in Dichloromethane (DCM)
This protocol outlines a widely applicable method for the synthesis of sulfonamides using this compound.
Materials:
-
This compound (CAS No. 89265-35-0)
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 equivalents) dropwise.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[7]
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[7]
Figure 2: Experimental workflow for sulfonamide synthesis.
Data Summary and Optimization
| Parameter | Typical Condition | Rationale & Optimization Notes |
| Stoichiometry | Amine (1.0 eq), Sulfonyl Chloride (1.0-1.1 eq), Base (1.5 eq) | A slight excess of the sulfonyl chloride can ensure complete consumption of the amine. Excess base ensures full neutralization of HCl. |
| Solvent | Anhydrous DCM, THF, Acetone | Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. Solvent choice can affect solubility and reaction rate. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C controls potential exotherms. Less reactive amines may require heating. |
| Reaction Time | 6-18 hours | Monitor by TLC to determine the point of completion and avoid potential side reactions or degradation with prolonged times. |
Safety and Handling
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[8][9]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.[9]
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and acids.[10] The reagent is sensitive to moisture.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Synthesis of N-Arylsulfonylindoles: A Detailed Protocol Using 2-(Methylsulfonyl)benzenesulfonyl Chloride
Introduction: The Significance of N-Arylsulfonylindoles in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole nitrogen with an arylsulfonyl group yields N-arylsulfonylindoles, a class of compounds that has garnered significant attention in drug discovery. This modification can profoundly influence the molecule's steric and electronic properties, often enhancing its biological activity and pharmacokinetic profile. N-arylsulfonylindoles have demonstrated a wide spectrum of therapeutic potential, including as inhibitors of fructose-1,6-bisphosphatase for the treatment of type 2 diabetes, as ligands for the 5-HT6 receptor with implications for neurological disorders, and as inhibitors of galectin-3 and galectin-8, which are implicated in cancer and fibrosis.[1][2][3]
The synthesis of these vital compounds is typically achieved through the N-sulfonylation of an indole with an appropriate arylsulfonyl chloride. The choice of the arylsulfonyl chloride is critical as it dictates the substitution pattern on the resulting N-arylsulfonylindole, which in turn influences its biological target engagement. This guide provides a comprehensive protocol for the synthesis of N-arylsulfonylindoles using 2-(methylsulfonyl)benzenesulfonyl chloride, a reagent of increasing interest due to the unique electronic properties it imparts on the final molecule.
Reagent Spotlight: this compound
This compound is a highly reactive sulfonylating agent. The presence of the electron-withdrawing methylsulfonyl group at the ortho position significantly increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack by the indole nitrogen. This enhanced reactivity can lead to faster reaction times and potentially higher yields compared to less activated sulfonyl chlorides.
Overall Experimental Workflow
The synthesis of N-arylsulfonylindoles using this compound is a straightforward process that can be broken down into three main stages: reaction setup and execution, workup and extraction, and finally, purification and characterization.
Caption: Overall workflow for the synthesis of N-arylsulfonylindoles.
Detailed Experimental Protocol
This protocol is designed for the synthesis of N-(2-(methylsulfonyl)phenyl)sulfonylindole on a laboratory scale.
Materials and Reagents
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether ((Et)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR spectrometer and Mass spectrometer for characterization
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add indole (1.0 eq).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the indolide anion.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the sulfonyl chloride solution dropwise to the cooled indole solution over 15-20 minutes using a dropping funnel or syringe.
-
Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting indole is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure N-arylsulfonylindole.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4][5][6]
-
Reaction Mechanism
The N-sulfonylation of indole is a nucleophilic substitution reaction. The reaction proceeds through the following steps:
Caption: Mechanism of N-sulfonylation of indole.
-
Deprotonation: The base (in this protocol, sodium hydride) abstracts the acidic proton from the indole nitrogen to form a highly nucleophilic indolide anion.
-
Nucleophilic Attack: The indolide anion attacks the electrophilic sulfur atom of the this compound, forming a tetrahedral intermediate.
-
Elimination of Chloride: The tetrahedral intermediate collapses, eliminating the chloride leaving group to yield the stable N-arylsulfonylindole product.
Data Presentation: Expected Reaction Parameters
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-arylsulfonylindoles.
| Parameter | Recommended Condition | Rationale |
| Indole to Sulfonyl Chloride Ratio | 1 : 1.1 | A slight excess of the sulfonyl chloride ensures complete consumption of the indole. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required to fully deprotonate the indole. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and the indolide salt. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity, while warming to room temperature drives the reaction to completion. |
| Reaction Time | 2-4 hours | The enhanced reactivity of the sulfonyl chloride allows for a relatively short reaction time. |
| Expected Yield | 75-90% | Based on similar sulfonylation reactions, a good to excellent yield is anticipated. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete deprotonation of indole. | Ensure the sodium hydride is fresh and the solvent is completely anhydrous.[7] |
| Moisture in the reaction. | Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under a strict inert atmosphere.[7] | |
| Deactivated sulfonyl chloride. | Use fresh this compound. It can hydrolyze over time. | |
| Formation of Side Products | Reaction temperature too high. | Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride.[8] |
| Excess sulfonyl chloride leading to side reactions. | Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of the sulfonyl chloride. | |
| Difficult Purification | Co-elution of the product with unreacted sulfonyl chloride or byproducts. | Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary. |
| Presence of mineral oil from NaH dispersion in the crude product. | Wash the crude product with hexanes before purification to remove the mineral oil. |
Conclusion
The protocol detailed above provides a robust and efficient method for the synthesis of N-arylsulfonylindoles using the highly reactive this compound. By carefully controlling the reaction conditions and following the outlined procedures, researchers can reliably access these valuable compounds for further investigation in drug discovery and development. The enhanced electrophilicity of the specific sulfonyl chloride reagent offers advantages in terms of reaction time and efficiency, making it an attractive choice for the synthesis of this important class of molecules.
References
- 1. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-(Methylsulfonyl)benzenesulfonyl Chloride in Modern Organic Synthesis
Introduction: A Reagent of Unique Reactivity
2-(Methylsulfonyl)benzenesulfonyl chloride is a specialized sulfonylating agent distinguished by the presence of a methylsulfonyl (-SO₂CH₃) group at the ortho position to the primary reactive site, the sulfonyl chloride (-SO₂Cl) group. This unique substitution pattern imparts a distinct electronic and steric profile compared to more common reagents like benzenesulfonyl chloride (BSC) or tosyl chloride (TsCl).
The core utility of this reagent stems from the electrophilic nature of the sulfonyl sulfur, which readily reacts with nucleophiles.[1][2] However, its reactivity is modulated by two key factors:
-
Electronic Effect : The ortho-methylsulfonyl group is a potent electron-withdrawing group (EWG). This electronic pull is expected to influence the electrophilicity of the reactive sulfonyl chloride center.[1]
-
Steric Hindrance : The bulky ortho-substituent introduces significant steric shielding around the reaction center. This can influence substrate scope and reaction kinetics, sometimes in counterintuitive ways. While steric hindrance often retards reaction rates, studies on related ortho-substituted sulfonyl chlorides have shown unexpected rate accelerations, a phenomenon attributed to complex ground-state and transition-state geometries.[3]
These characteristics make this compound a valuable tool for specific synthetic challenges, particularly in the construction of sterically hindered sulfonamides and in the synthesis of complex molecules for pharmaceutical and materials science applications.[1]
Core Application: Synthesis of N-Substituted Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents, including antimicrobial, anti-inflammatory, and anti-cancer drugs.[4][5][6] this compound serves as an effective reagent for installing the 2-(methylsulfonyl)benzenesulfonyl moiety onto primary and secondary amines, yielding novel sulfonamides with potential biological activity.
General Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur, leading to a transient intermediate. Subsequent elimination of a chloride ion and proton transfer, facilitated by a base, yields the stable sulfonamide product. The base is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[7]
Comparative Overview of Sulfonylating Agents
To appreciate the specific utility of this compound, it is useful to compare it with other common sulfonylating agents.
| Reagent Name | Structure | Substituent Effect | Key Characteristics & Applications |
| Benzenesulfonyl Chloride (BSC) | C₆H₅SO₂Cl | Neutral (Reference) | General-purpose reagent for preparing simple benzenesulfonamides and esters.[2][8] |
| p-Toluenesulfonyl Chloride (TsCl) | 4-CH₃C₆H₄SO₂Cl | Weak Electron-Donating | Forms stable, crystalline tosylates (good leaving groups) and tosylamides. Widely used as a protecting group. |
| 4-Nitrobenzenesulfonyl Chloride (NsCl) | 4-NO₂C₆H₄SO₂Cl | Strong Electron-Withdrawing | Highly reactive. Nosylamides are readily cleaved under mild conditions, making it an excellent protecting group for amines.[4] |
| This compound | 2-(CH₃SO₂)C₆H₄SO₂Cl | Strong Electron-Withdrawing & Steric Hindrance | Used for synthesizing sterically hindered or electronically specialized sulfonamides for drug discovery and niche applications.[1] |
Detailed Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol details the general procedure for the N-sulfonylation of a primary or secondary amine using this compound.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic. Slow, controlled addition of the sulfonyl chloride at low temperatures is critical to prevent overheating.[7]
-
Organic solvents like Dichloromethane (DCM) are volatile and should be handled with care in a fume hood.
Materials & Reagents
-
Amine (primary or secondary): 1.0 eq.
-
This compound: 1.05 - 1.1 eq.
-
Base (e.g., Triethylamine or Pyridine): 1.5 eq.
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): To make a ~0.2 M solution of the amine.
-
Reagents for workup: 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine.
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄.
Step-by-Step Procedure
-
Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq.) and the base (1.5 eq.) in the chosen anhydrous solvent.
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction's exothermicity.[7]
-
Reagent Addition : Slowly add this compound (1.05 eq.), either neat or dissolved in a small amount of anhydrous solvent, to the cooled amine solution dropwise over 20-30 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction : Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-18 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Workup :
-
Quench the reaction by adding deionized water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine to remove unreacted base and salts.[7]
-
-
Drying and Concentration : Dry the isolated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Applications in Biologically Active Compound Synthesis
The use of substituted benzenesulfonyl chlorides is a well-established strategy in drug discovery for generating libraries of compounds for biological screening.[9][10] The resulting sulfonamides often exhibit a wide range of bioactivities. For instance, various N-heteroaryl substituted benzenesulfonamides have been synthesized and shown to possess antimicrobial and anti-inflammatory properties.[4][9] The unique electronic and steric profile of the 2-(methylsulfonyl)benzenesulfonyl group can be exploited to fine-tune properties such as binding affinity, solubility, and metabolic stability in novel drug candidates.
For example, in the development of anti-influenza inhibitors, substituted benzenesulfonamides have been designed to target the hemagglutinin protein.[10] The synthesis often involves the coupling of a complex amine with a suitably substituted benzenesulfonyl chloride. Using a reagent like this compound could lead to novel analogues with improved potency or pharmacokinetic profiles.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Moisture Contamination: Sulfonyl chlorides readily hydrolyze. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents.[7] |
| Low Amine Nucleophilicity: Sterically hindered or electron-poor amines may react slowly. | Increase reaction temperature after initial addition, use a stronger non-nucleophilic base (e.g., DBU), or consider microwave-assisted synthesis.[11] | |
| Formation of Side Products | Di-sulfonylation of Primary Amines: Excess sulfonyl chloride can react with the N-H of the newly formed sulfonamide. | Use a stoichiometric amount (≤ 1.1 eq.) of the sulfonyl chloride and add it slowly to the amine solution.[7] |
| Hydrolysis of Sulfonyl Chloride: Product is the corresponding sulfonic acid. | Ensure strictly anhydrous conditions and that the amine/base solution is free of water. | |
| Difficult Purification | Excess Base: Triethylamine or pyridine can be difficult to remove completely. | Perform all aqueous washes thoroughly during workup. An additional wash with dilute CuSO₄ (aq) can help remove residual pyridine. |
References
- 1. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. echemcom.com [echemcom.com]
- 10. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbijournal.com [cbijournal.com]
Application Notes & Protocols: The Role of 2-(Methylsulfonyl)benzenesulfonyl Chloride in the Synthesis of Heterocyclic Compounds
Introduction: A Versatile Reagent for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Their unique structural and electronic properties allow for precise interactions with biological targets. The synthesis of these complex scaffolds demands robust and versatile chemical tools. Among these, 2-(Methylsulfonyl)benzenesulfonyl chloride emerges as a reagent of significant interest.
This compound features a benzenesulfonyl chloride moiety, a powerful electrophile, ortho-substituted with a methylsulfonyl (mesyl) group.[1] The sulfonyl chloride group is a classic functional handle for creating sulfonamide and sulfonate ester linkages through reactions with nucleophiles like amines and alcohols.[2] The presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position further activates the sulfonyl chloride towards nucleophilic attack, while also introducing specific steric and electronic features that can be exploited in molecular design.[1] The methylsulfonyl group itself is a key pharmacophore found in numerous marketed drugs, valued for its ability to improve solubility, metabolic stability, and receptor binding affinity.[3]
This guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, offer field-tested protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Section 1: Core Synthetic Application: The Sulfonylation of Heterocyclic Amines
The most fundamental and widespread application of any sulfonyl chloride is the synthesis of sulfonamides.[4][5] This reaction forms a stable, covalent bond between the sulfur atom and a nitrogen-containing nucleophile, typically a primary or secondary amine. For this compound, this reaction provides a direct route to introduce the 2-(methylsulfonyl)phenylsulfonyl moiety onto a heterocyclic core, a valuable strategy in structure-activity relationship (SAR) studies.
Mechanistic Principles & Strategic Considerations
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride. The amine's lone pair of electrons attacks the sulfur atom, leading to the displacement of the chloride leaving group.
Causality Behind Experimental Choices:
-
Base: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is crucial. It serves two purposes: to deprotonate the amine nucleophile, increasing its nucleophilicity, and to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine (which can also act as the base) are preferred to avoid competitive hydrolysis of the highly reactive sulfonyl chloride.[5][6]
-
Electronic Effects: The ortho-methylsulfonyl group is a potent electron-withdrawing group (EWG). This effect pulls electron density away from the sulfonyl chloride's sulfur atom, making it more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[1]
-
Steric Effects: The bulky ortho-substituent introduces steric hindrance around the reaction center. While this can sometimes slow down reactions with particularly hindered amines, it can also be leveraged to achieve selective reactions in poly-functionalized molecules.[1]
Caption: General mechanism for the synthesis of heterocyclic sulfonamides.
General Protocol for N-Sulfonylation of Heterocyclic Amines
This protocol provides a reliable, general method for the synthesis of N-heterocyclic-2-(methylsulfonyl)benzenesulfonamides.
Materials:
-
Heterocyclic amine (e.g., 2-aminothiazole, 4-aminopyridine) (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine or Triethylamine (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic amine (1.0 equiv) and anhydrous DCM.
-
Cooling: Cool the resulting solution/suspension to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine or triethylamine (2.0-3.0 equiv) to the mixture and stir for 5 minutes.
-
Reagent Addition: Add this compound (1.1 equiv) portion-wise over 10-15 minutes. It is critical to maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
| Substrate (Amine) | Base | Solvent | Time (h) | Yield (%) |
| 2-Aminothiazole | Pyridine | DCM | 6 | 85-95% |
| 4-Aminopyridine | Triethylamine | DCM | 8 | 80-90% |
| 2-Amino-5-methyl-1,3,4-thiadiazole | Pyridine | THF | 12 | 75-85% |
| Indoline | Triethylamine | DCM | 4 | 90-98% |
| Note: Yields are typical and may vary based on substrate and precise reaction conditions. |
Section 2: Application Case Study: Synthesis of Thiazole-Based Carbonic Anhydrase Inhibitors
The sulfonamide group is a privileged scaffold in medicinal chemistry, most famously as the core functional group in sulfa drugs. Thiazole rings bearing a methylsulfonylphenyl group have been identified as potent inhibitors of carbonic anhydrase, an enzyme implicated in various diseases.[7] The following protocol details the synthesis of a model compound in this class using this compound.
Detailed Protocol: Synthesis of N-(4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzenesulfonamide
This procedure adapts the general method for a specific, biologically relevant heterocyclic amine.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2-amino-4-phenylthiazole (1.76 g, 10 mmol, 1.0 equiv) in anhydrous pyridine (30 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Reagent Addition: Slowly add a solution of this compound (2.79 g, 11 mmol, 1.1 equiv) in anhydrous DCM (10 mL) dropwise via an addition funnel over 20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride.
-
Drying: Dry the solid product in a vacuum oven at 50 °C for 12 hours.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to obtain N-(4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzenesulfonamide as a white crystalline solid.
Caption: Experimental workflow for thiazole sulfonamide synthesis.
Section 3: Advanced Applications: A Gateway to Fused & Complex Heterocycles
Beyond simple sulfonylation, this compound can be a critical reagent in multi-step syntheses leading to more complex heterocyclic systems. The sulfonamide nitrogen can act as a nucleophile or be subjected to cyclization conditions.
Synthetic Strategy: Towards 1,2,4-Benzothiadiazine 1,1-Dioxides
A powerful application involves the intramolecular cyclization of sulfonamides derived from ortho-amino anilines. The reaction of this compound with an ortho-amino substituted aniline, followed by a base- or heat-mediated cyclization, can yield benzothiadiazine derivatives. These scaffolds are of interest in medicinal chemistry.
Caption: Proposed pathway to Benzothiadiazine derivatives.
Prospective Protocol: Synthesis of a Benzothiadiazine Derivative
This protocol outlines a potential two-step synthesis.
Step 1: Synthesis of the Sulfonamide Intermediate
-
Follow the General Protocol (Section 1.2) using an ortho-phenylenediamine derivative as the amine nucleophile.
-
Carefully control the stoichiometry (using ~1.0 equiv of the sulfonyl chloride) to favor mono-sulfonylation over di-sulfonylation.
-
Purify the resulting N-(2-aminophenyl)-2-(methylsulfonyl)benzenesulfonamide intermediate thoroughly.
Step 2: Intramolecular Cyclization
-
Setup: Dissolve the purified sulfonamide intermediate in a high-boiling point solvent like dimethylformamide (DMF) or toluene.
-
Reaction: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Heating: Heat the mixture to reflux (80-120 °C) and monitor the reaction by TLC for the consumption of the starting material and formation of a new, more polar spot.
-
Workup & Purification: After cooling, perform an aqueous workup followed by purification via column chromatography to isolate the target benzothiadiazine 1,1-dioxide derivative.
Conclusion
This compound is a highly effective and versatile reagent for the functionalization and synthesis of heterocyclic compounds. Its enhanced electrophilicity, coupled with the valuable pharmacophoric properties of the methylsulfonyl group, makes it a strategic tool for medicinal chemists. The protocols and principles outlined in this guide demonstrate its utility in the straightforward synthesis of sulfonamides and as a key component in more complex, multi-step synthetic routes. By understanding the causality behind the experimental choices, researchers can confidently adapt and apply these methods to accelerate their drug discovery and development programs.
References
- 1. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemcom.com [echemcom.com]
- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Methylsulfonyl)benzenesulfonyl Chloride in Synthetic Chemistry
Introduction: Unpacking the Reactivity of a Versatile Sulfonyl Chloride
2-(Methylsulfonyl)benzenesulfonyl chloride is a highly reactive organosulfur compound characterized by the presence of two distinct sulfonyl moieties on a benzene ring. Its structure, featuring a sulfonyl chloride group (-SO₂Cl) at the 1-position and a methylsulfonyl group (-SO₂CH₃) at the 2-position, dictates its chemical behavior and utility in modern organic synthesis. The sulfonyl chloride is a potent electrophile, making it an excellent reagent for the formation of sulfonamides and sulfonate esters. The methylsulfonyl group, being strongly electron-withdrawing, modulates the reactivity of the sulfonyl chloride and influences the properties of the resulting derivatives.
While not a catalyst in the classical sense of being regenerated in a catalytic cycle, this compound is a critical reagent in numerous synthetic transformations that are central to pharmaceutical and materials science research. Its applications lie in its ability to introduce the sulfonyl group, a key pharmacophore in many drug molecules, and to serve as a precursor in reactions that may be part of a broader catalytic process. These notes will provide an in-depth guide to its primary applications, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Applications in Organic Synthesis
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride functional group toward nucleophiles. This reactivity is harnessed in several key synthetic transformations.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The resulting sulfonamides from this specific reagent are of interest due to the potential for the methylsulfonyl group to engage in additional non-covalent interactions within a biological target.
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the amine solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Table 1: Representative Examples of Sulfonamide Synthesis
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | N-phenyl-2-(methylsulfonyl)benzenesulfonamide | >90 |
| Benzylamine | N-benzyl-2-(methylsulfonyl)benzenesulfonamide | >95 |
| Piperidine | 1-[[2-(methylsulfonyl)phenyl]sulfonyl]piperidine | >95 |
Synthesis of Sulfonate Esters
In a similar fashion to sulfonamide synthesis, this compound reacts with alcohols to form sulfonate esters. Sulfonate esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution and elimination reactions. They are also utilized as protecting groups for alcohols.
Mechanistic Insight: The reaction mechanism is analogous to that of sulfonamide formation, involving the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride's sulfur atom. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct.
Experimental Protocol: General Procedure for Sulfonate Ester Synthesis
-
Reagent Preparation: To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.2 eq.) in anhydrous dichloromethane dropwise to the alcohol solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the pure sulfonate ester.
Role in Catalyst Systems and Advanced Applications
While not a direct catalyst, this compound can be a component in the generation of catalytic systems or in multi-step syntheses that involve catalysis.
Precursor to Thiol Derivatives via Catalytic Hydrogenation
Aryl sulfonyl chlorides can be reduced to the corresponding thiols through catalytic hydrogenation. This transformation is valuable for accessing aryl thiols, which are important building blocks in organic synthesis and materials science. The process involves the use of a noble metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.
Conceptual Workflow:
Caption: Catalytic reduction of the sulfonyl chloride to a thiol.
This reaction highlights the role of this compound as a stable precursor to a more reactive thiol, with the actual catalytic process being the hydrogenation step.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary applications lie in the high-yielding preparation of sulfonamides and sulfonate esters, which are crucial motifs in drug discovery and development. While it does not function as a direct catalyst, its role as a precursor in catalytic reactions, such as the synthesis of thiols, underscores its importance in the broader context of synthetic chemistry. The protocols and insights provided in these notes are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.
One-Pot Synthesis Protocols for Sulfonamides Utilizing 2-(Methylsulfonyl)benzenesulfonyl Chloride: A Methodological Guide
Abstract
This technical guide provides a comprehensive overview of one-pot synthesis strategies for the preparation of sulfonamides, with a specific focus on the application of 2-(methylsulfonyl)benzenesulfonyl chloride. While specific, detailed one-pot protocols involving this compound are not extensively documented in readily available literature, this document outlines a generalized, robust, and efficient one-pot methodology for the synthesis of N-substituted sulfonamides. The protocol is based on well-established principles of sulfonamide formation and is designed to be adaptable for this specific reagent. We will delve into the mechanistic underpinnings, key experimental parameters, and the rationale behind the procedural steps, providing researchers in drug discovery and organic synthesis with a solid foundation for developing their own specific applications.
Introduction: The Significance of this compound in One-Pot Syntheses
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs. One-pot synthesis, the art of conducting multiple reaction steps in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This compound is a particularly interesting reagent for the synthesis of novel sulfonamides. The presence of the methylsulfonyl group, a strong electron-withdrawing group, at the ortho position can significantly influence the physicochemical properties, such as acidity and lipophilicity, of the resulting sulfonamide, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.
The primary challenge in developing one-pot protocols is to ensure the compatibility of all reactants and reagents throughout the sequential reaction steps. This guide addresses this challenge by proposing a streamlined process for the direct synthesis of N-substituted-2-(methylsulfonyl)benzenesulfonamides from the parent sulfonyl chloride and a primary or secondary amine.
Mechanistic Rationale and Workflow Design
The fundamental reaction for the formation of a sulfonamide is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. In a one-pot setting, this core reaction can be followed by subsequent transformations if desired, such as alkylation or cyclization, without the need for isolation of the intermediate sulfonamide.
Core Reaction: Sulfonamide Formation
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion. The choice of base and solvent is critical to ensure high yields and purity.
Below is a workflow diagram illustrating the one-pot synthesis of a generic N-substituted-2-(methylsulfonyl)benzenesulfonamide.
Caption: A generalized workflow for the one-pot synthesis of N-substituted-2-(methylsulfonyl)benzenesulfonamides.
Detailed Generalized Protocol
This protocol provides a starting point for the one-pot synthesis of N-substituted-2-(methylsulfonyl)benzenesulfonamides. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary for specific substrates.
Materials
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Standard laboratory glassware for work-up and purification
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous DCM or THF (approximately 0.1-0.5 M concentration).
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.1-1.5 equivalents) to the solution from step 1 and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate container, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-substituted-2-(methylsulfonyl)benzenesulfonamide.
Key Experimental Considerations and Causality
-
Choice of Base: A non-nucleophilic organic base like pyridine or triethylamine is crucial. These bases act as scavengers for the HCl produced during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. Pyridine can also act as a nucleophilic catalyst in some cases.
-
Solvent Selection: Anhydrous aprotic solvents like DCM or THF are recommended to prevent the hydrolysis of the highly reactive sulfonyl chloride. The choice of solvent can also influence the solubility of the reactants and the reaction rate.
-
Stoichiometry: A slight excess of the amine or sulfonyl chloride may be used to ensure the complete consumption of the limiting reagent. The amount of base should be sufficient to neutralize all the generated HCl.
-
Temperature Control: The initial addition of the sulfonyl chloride is often performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions. The reaction is then typically allowed to proceed at room temperature for convenience and to ensure a reasonable reaction rate.
Data Presentation: Representative Reaction Parameters
The following table provides a hypothetical summary of reaction conditions for the synthesis of a small library of N-substituted-2-(methylsulfonyl)benzenesulfonamides based on the generalized protocol. Note: These are illustrative examples and actual yields may vary.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | 85 |
| 2 | Benzylamine | Triethylamine | THF | 8 | 90 |
| 3 | Morpholine | Pyridine | DCM | 16 | 82 |
| 4 | Piperidine | Triethylamine | THF | 10 | 88 |
Conclusion and Future Directions
The generalized one-pot protocol presented herein offers a reliable and efficient pathway for the synthesis of novel sulfonamides derived from this compound. The inherent modularity of this approach allows for the rapid generation of diverse compound libraries, a critical aspect of modern drug discovery. Future work could focus on expanding the scope of this one-pot methodology to include subsequent in-situ functionalization of the newly formed sulfonamide, further enhancing the synthetic efficiency and molecular complexity achievable in a single operation. Researchers are encouraged to adapt and optimize this protocol for their specific synthetic targets, contributing to the growing field of one-pot synthesis.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Sulfonamide Synthesis with 2-(Methylsulfonyl)benzenesulfonyl chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during sulfonamide formation reactions, with a focus on improving reaction yields when using 2-(Methylsulfonyl)benzenesulfonyl chloride.
Introduction
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of therapeutic agents.[1][2] The reaction of a sulfonyl chloride with an amine is a classic and widely used method for forming sulfonamides.[3][4] this compound is a valuable reagent in this context, offering a scaffold for further chemical modification. However, achieving high yields can be challenging. This guide provides in-depth, field-proven insights to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of sulfonamides using this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: I've set up my reaction with this compound and my amine, but I'm seeing very low conversion to the desired sulfonamide. What are the likely causes and how can I fix this?
Answer:
Low or no product formation is a common issue that can often be traced back to the quality of your reagents, the reaction conditions, or the nature of the amine substrate.
Causality and Solutions:
-
Reagent Quality:
-
This compound: This reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines under typical sulfonylation conditions.[5] It is crucial to use a fresh bottle or a properly stored reagent.
-
Solution: Store this compound in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5]
-
-
Amine: The purity of your amine is critical. Contamination with water can lead to hydrolysis of the sulfonyl chloride. Additionally, primary and secondary amines can react with atmospheric carbon dioxide to form carbamates, reducing the amount of free amine available for the reaction.[5]
-
Solution: Use a high-purity, dry amine. If necessary, distill or recrystallize the amine before use.
-
-
Solvent: The presence of water in the solvent is a major contributor to low yields due to the hydrolysis of the sulfonyl chloride.[5]
-
Solution: Always use anhydrous solvents for the reaction.
-
-
-
Reaction Conditions:
-
Base: A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][3] If the HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Use a non-nucleophilic base such as triethylamine or pyridine. A slight excess (1.1-1.5 equivalents) is generally recommended.[5] Ensure the base is also anhydrous.
-
-
Temperature: While many sulfonamide syntheses proceed well at room temperature, some less reactive amines may require gentle heating. Conversely, excessive heat can lead to side reactions and degradation.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature.[5] If the reaction is sluggish, as monitored by TLC, gentle heating (e.g., 40-50 °C) can be applied.
-
-
-
Amine Reactivity:
-
The nucleophilicity of the amine plays a significant role. Electron-deficient anilines or sterically hindered amines will react more slowly than simple alkylamines.
-
Solution: For less reactive amines, consider increasing the reaction time, using a higher reaction temperature, or employing a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rate.
-
-
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction is producing the desired sulfonamide, but I'm also seeing several side products, making purification difficult. What are these impurities and how can I minimize them?
Answer:
The formation of multiple products is often due to side reactions involving the sulfonyl chloride or the amine. Understanding these potential side reactions is key to suppressing them.
Causality and Solutions:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, the primary side reaction is the hydrolysis of this compound to its corresponding sulfonic acid. This impurity can complicate purification.
-
Solution: Rigorously exclude water from the reaction by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere.[5]
-
-
Reaction with the Base: If a nucleophilic base like pyridine is used in excess or at elevated temperatures, it can potentially react with the sulfonyl chloride.
-
Solution: Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). Use the minimum effective amount of base.
-
-
Over-sulfonylation of Primary Amines: Primary amines (R-NH₂) can, in rare instances, undergo double sulfonylation to form R-N(SO₂R')₂, especially if there is a large excess of the sulfonyl chloride and a strong, non-hindered base is used.
-
Solution: Carefully control the stoichiometry, aiming for a 1:1 ratio of the amine to the sulfonyl chloride.[5] Add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations of the sulfonyl chloride.
-
Purification Strategies:
| Impurity | Physicochemical Properties | Recommended Purification Method |
| 2-(Methylsulfonyl)benzenesulfonic acid | Highly polar and acidic | Aqueous Workup: Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic impurity.[1] |
| Excess Amine | Basic | Aqueous Workup: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess amine.[1] |
| Side Products from Amine Degradation | Varies | Chromatography: Silica gel column chromatography is often effective for separating the desired sulfonamide from other organic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reaction between this compound and an amine?
A1: A good starting point is a 1:1 molar ratio of the amine to this compound. A slight excess of the base, typically 1.1 to 1.5 equivalents, is recommended to effectively neutralize the HCl produced during the reaction.[5]
Q2: Which solvents are most suitable for this reaction?
A2: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used and effective solvents. For less reactive amines, more polar aprotic solvents like N,N-dimethylformamide (DMF) can be beneficial, although they require more rigorous purification to remove.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[1] Spot the reaction mixture alongside the starting materials (amine and sulfonyl chloride). The disappearance of the limiting reagent and the appearance of a new spot corresponding to the sulfonamide product indicate the reaction is proceeding. The sulfonamide product is typically less polar than the starting amine.
Q4: What is the general mechanism of sulfonamide formation?
A4: The reaction proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[1] The lone pair of electrons on the nitrogen of the amine attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion. The base present in the reaction mixture then deprotonates the nitrogen, yielding the final sulfonamide product and the protonated base.[1]
Caption: General mechanism of sulfonamide formation.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is a corrosive solid that is moisture-sensitive.[6] It can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a reliable starting point for the synthesis of sulfonamides using this compound.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent).
-
Dissolve the amine in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution.
-
-
Addition of Sulfonyl Chloride:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Slowly add the this compound solution to the cooled amine solution dropwise over 15-30 minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any sulfonic acid), and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure sulfonamide.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. frontiersrj.com [frontiersrj.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 89265-35-0 [chemicalbook.com]
- 7. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
Technical Support Center: Purification of 2-(Methylsulfonyl)benzenesulfonyl Chloride Reaction Products
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of reaction products involving 2-(methylsulfonyl)benzenesulfonyl chloride. Here, we address common challenges and provide practical, field-proven solutions to ensure the highest purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: The impurity profile of your reaction product will largely depend on the specific reaction conditions, reagents, and work-up procedure. However, some common impurities are frequently encountered:
-
2-(Methylsulfonyl)benzenesulfonic acid: This is the most prevalent impurity and arises from the hydrolysis of the sulfonyl chloride group.[1] The presence of any moisture in the reaction mixture or during the work-up will facilitate this degradation.
-
Unreacted starting materials: Depending on the reaction stoichiometry and conversion, you may have residual this compound or other starting materials in your crude product.
-
Di-sulfonated byproducts: In reactions with primary amines, it is possible to form di-sulfonamide impurities.[2]
-
Isomeric impurities: Depending on the synthetic route to the starting material, you may have isomeric forms of methylsulfonylbenzenesulfonyl chloride present.
-
Residual solvents: Solvents used in the reaction or work-up may be present in the final product if not adequately removed.
Q2: My crude product is a viscous oil/gummy solid. How can I induce crystallization for purification?
A2: "Oiling out" is a common problem during the crystallization of sulfonyl chlorides. This occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. Here are several strategies to promote crystallization:
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but not at room temperature. For this compound, which is a solid, consider solvent systems like ethanol, or two-solvent systems such as hexane/acetone or hexane/tetrahydrofuran.[2]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled, supersaturated solution. This will provide a template for further crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of oils or very small crystals.
-
Solvent Evaporation: Slowly evaporating the solvent from a dilute solution can sometimes yield crystals.
Troubleshooting Guide: Purification Techniques
Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Product does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a more polar solvent or a solvent mixture. Gradually add more hot solvent until the product dissolves. |
| Product "oils out" upon cooling. | Solution is too concentrated; cooling is too rapid. | Add more solvent to the hot solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | Solution is not saturated; product is very soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Try a different solvent in which the product is less soluble. |
| Low recovery of purified product. | Too much solvent was used; product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Detailed Protocol: Two-Solvent Recrystallization
This protocol is a general guideline and may require optimization for your specific product.[3][4]
-
Solvent Selection:
-
Choose a primary solvent in which your product is soluble at elevated temperatures.
-
Choose a secondary solvent (anti-solvent) in which your product is insoluble, but the impurities are soluble. The two solvents must be miscible. A common pairing is a polar solvent with a non-polar solvent (e.g., ethanol and hexane).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the primary solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Inducing Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Add the secondary solvent dropwise until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
-
Crystal Growth:
-
Allow the flask to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold secondary solvent.
-
Dry the crystals under vacuum.
-
Flash Column Chromatography
Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential partitioning between the two phases.[5]
Troubleshooting Common Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | Incorrect mobile phase. | Optimize the mobile phase by testing different solvent systems and polarities. For normal phase, a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.[6] |
| Product does not elute from the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Product elutes too quickly. | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Streaking or tailing of spots. | Sample is overloaded; compound is interacting strongly with the silica gel. | Use a smaller amount of sample. Add a small amount of a polar solvent (e.g., methanol) or an acid/base to the mobile phase to improve peak shape. |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly and without air bubbles. |
Detailed Protocol: Normal-Phase Flash Chromatography
-
Slurry Preparation:
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
-
Column Packing:
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a flat and even bed.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Purification of this compound Reaction Products
Caption: General workflow for the purification of this compound reaction products.
Hydrolytic Stability and Handling
This compound is susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid.[1] Therefore, it is crucial to handle this compound under anhydrous conditions to the greatest extent possible.
Key Considerations:
-
Use dry solvents and reagents.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize exposure to atmospheric moisture.
-
Store the compound in a tightly sealed container in a desiccator.
Logical Relationship of Hydrolysis
Caption: Hydrolysis of this compound to its corresponding sulfonic acid.
References
Technical Support Center: A Researcher's Guide to 2-(Methylsulfonyl)benzenesulfonyl Chloride
Welcome to the comprehensive technical support guide for 2-(Methylsulfonyl)benzenesulfonyl chloride (CAS No. 89265-35-0). This document is designed to provide researchers, scientists, and drug development professionals with in-depth handling and storage guidelines, troubleshooting advice, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the safe and effective use of this versatile reagent.
I. Core Concepts: Understanding the Reactivity of this compound
This compound is a crystalline solid, typically appearing as an off-white to yellow-brown powder.[1] Its utility in organic synthesis stems from the highly reactive sulfonyl chloride (-SO₂Cl) group, which readily participates in nucleophilic substitution reactions to form sulfonamides and sulfonate esters. However, this reactivity also dictates its specific handling and storage requirements.
The primary concern with this compound is its sensitivity to moisture.[1][2] The sulfonyl chloride functional group is susceptible to hydrolysis, a reaction in which water acts as a nucleophile, attacking the electrophilic sulfur atom. This reaction leads to the decomposition of the reagent into the corresponding sulfonic acid and hydrochloric acid. This degradation not only reduces the purity and effectiveness of the compound in your experiments but also introduces corrosive byproducts.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is the proper personal protective equipment (PPE) for handling this compound?
A1: Due to its corrosive nature, which can cause severe skin burns and eye damage, a comprehensive suite of PPE is mandatory.[3][4][5] This includes:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. Given that many corrosives can penetrate standard nitrile gloves, it is advisable to consult glove compatibility charts or use thicker, more robust gloves such as butyl or neoprene. Always inspect gloves for any signs of degradation before use and remove them immediately if contaminated.
-
Protective Clothing: A lab coat is standard. For larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron over the lab coat is recommended. Ensure that your legs and feet are fully covered with long pants and closed-toe shoes.
-
Respiratory Protection: If there is a risk of generating dust, especially when handling large quantities, work should be conducted in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Q2: How should I store an opened container of this compound?
A2: Proper storage is critical to maintain the integrity of the compound. Once opened, the primary goal is to protect it from atmospheric moisture. The following storage conditions are recommended:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon. This can be achieved by backfilling the container with the inert gas before sealing.
-
Dry Environment: Place the tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride). This provides an additional layer of protection against moisture.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6] Some suppliers recommend storing in a freezer, but if you do so, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Segregation: Store away from incompatible materials, particularly strong bases, oxidizing agents, and water.[6][7]
Q3: What are the signs that my this compound has degraded?
A3: Visual inspection can often provide clues about the degradation of the compound. Signs of decomposition include:
-
Change in Appearance: The off-white to yellow-brown crystalline powder may become clumpy, sticky, or oily.
-
Pungent Odor: While the compound itself may have a faint odor, degradation can release hydrogen chloride gas, which has a sharp, pungent smell.
-
Poor Performance in Reactions: A significant decrease in reaction yield or the formation of unexpected byproducts can be an indicator of a degraded starting material. If you suspect degradation, it is advisable to use a fresh batch of the reagent for critical experiments.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low reaction yield in a sulfonamide synthesis. | Degradation of the sulfonyl chloride due to moisture exposure. | - Verify Reagent Quality: Before starting your reaction, ensure the this compound is a free-flowing powder. If it appears clumpy or discolored, it may have been compromised by moisture. - Use Anhydrous Conditions: Ensure all your solvents and other reagents are rigorously dried. Perform the reaction under an inert atmosphere (nitrogen or argon). - Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the sulfonyl chloride. |
| Inconsistent reaction results between batches. | Variability in the quality of the sulfonyl chloride. | - Standardize Storage: Implement a strict storage protocol for all batches of the reagent as outlined in the FAQs. - Perform a Quality Control Check: If possible, run a quick analytical test, such as obtaining a melting point, to check the purity of the reagent before use. The reported melting point is 133-138 °C.[1][2] |
| Difficulty dissolving the compound in the reaction solvent. | Inappropriate solvent choice or degraded material. | - Solvent Selection: this compound is generally soluble in anhydrous organic solvents like chloroform and ether but is insoluble in water.[8] Ensure you are using a suitable, dry solvent. - Check for Hydrolysis: The hydrolysis product, the corresponding sulfonic acid, may have different solubility properties. If the material is partially hydrolyzed, you may observe incomplete dissolution. |
IV. Experimental Protocols
Protocol 1: Safe Handling and Dispensing
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE (see FAQ Q1). Work in a well-ventilated area, preferably a chemical fume hood.
-
Inert Atmosphere (Optional but Recommended): If you will be storing the reagent for an extended period after opening, have a source of dry nitrogen or argon ready.
-
Dispensing: Open the container away from any sources of moisture. Quickly weigh the desired amount of the solid into a dry container.
-
Sealing: Tightly reseal the original container immediately after dispensing. If possible, flush the headspace with an inert gas before sealing. Wrap the cap with parafilm for an extra barrier against moisture.
-
Storage: Store the sealed container in a desiccator in a cool, dry place.
Protocol 2: Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material, avoiding the creation of dust. Place the spilled material into a labeled, sealed container for waste disposal.
-
Neutralization (for residual material): You can neutralize the remaining residue with a weak base, such as sodium bicarbonate.
-
Decontamination: Wipe the spill area with a damp cloth (water can be used for the final cleanup after the bulk of the material is removed and neutralized, as the hydrolysis products can be washed away).
-
Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste in accordance with local, state, and federal regulations.
V. Visualizations
Diagram 1: Hydrolysis of this compound
References
- 1. This compound | 89265-35-0 [chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimization of Reaction Conditions for 2-(Methylsulfonyl)benzenesulfonyl Chloride
Welcome to the technical support center for the synthesis and optimization of 2-(Methylsulfonyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this key building block.
I. Introduction
This compound is a crucial intermediate in the synthesis of various drug candidates and other fine chemicals.[1] Its molecular structure, featuring both a sulfonyl chloride group and a methylsulfonyl group, imparts unique reactivity that is leveraged in the creation of complex molecules.[2] However, the synthesis of this compound can present challenges, including side product formation and purification difficulties. This guide provides a comprehensive resource to navigate these challenges and optimize your reaction conditions for high yield and purity.
II. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. The most common culprits are suboptimal reaction temperature, improper reagent ratios, and moisture contamination. The reaction to form the sulfonyl chloride is often exothermic, and poor temperature control can lead to the formation of unwanted by-products such as sulfonic acids.[2][3] Ensure your reaction is conducted within the recommended temperature range and that all reagents and solvents are anhydrous.
Q2: I am observing a significant amount of an insoluble solid in my reaction mixture. What is it and how can I prevent it?
A2: The formation of an insoluble solid is often due to the dimerization or polymerization of starting materials or intermediates. This can be exacerbated by localized high concentrations of reagents or elevated temperatures. A gradual addition of reagents and maintaining a homogeneous reaction mixture through efficient stirring can help minimize the formation of these by-products.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress.[2] For TLC analysis, a common mobile phase is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) on a silica gel plate, with visualization under UV light.[2] HPLC analysis can be performed using a C18 column with UV detection.[2][4]
Q4: What is the best method for purifying the final product?
A4: The crude product can be purified by vacuum distillation or recrystallization.[2] The choice of method depends on the scale of the reaction and the nature of the impurities. For smaller scales, column chromatography on silica gel may also be a viable option, though some sources indicate the compound can be unstable on silica gel.[5]
Q5: The purified product is a viscous oil that is difficult to handle. Is this normal?
A5: Yes, this compound is often isolated as a viscous oil or a low-melting solid.[2][6] Gentle heating can reduce its viscosity, making it easier to transfer and handle.
III. Troubleshooting Guide
This section provides a more detailed, step-by-step approach to troubleshooting specific problems you may encounter.
Problem 1: Formation of Diphenyl Sulfone and Other Side Products
The formation of diphenyl sulfone is a common side reaction when using chlorosulfonic acid. This occurs when the sulfonyl chloride intermediate reacts with another molecule of the starting aromatic compound.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for minimizing diphenyl sulfone formation.
Problem 2: Incomplete Conversion of the Starting Material
Incomplete reactions can be frustrating and lead to difficult purifications. Several factors can contribute to this issue.
Optimization Strategy
-
Reagent Purity: Ensure the starting materials, particularly the precursor to the sulfonyl group, are of high purity. Impurities can interfere with the reaction.
-
Reaction Time: While extending the reaction time may seem like a simple solution, it can also lead to the formation of degradation products. Monitor the reaction by TLC or HPLC to determine the optimal reaction time where the starting material is consumed without significant product degradation.
-
Catalyst: For certain synthetic routes, a catalyst may be necessary. Ensure the catalyst is active and used in the correct amount.
Problem 3: Hydrolysis of the Sulfonyl Chloride Product
Sulfonyl chlorides are susceptible to hydrolysis, especially during aqueous workup procedures.
Mitigation Protocol
-
Workup Temperature: Perform all aqueous washes with cold water or brine to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not allow the organic layer containing the product to remain in contact with the aqueous phase for extended periods.[7]
-
Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before removing the solvent.
IV. Optimized Synthetic Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound, incorporating best practices for optimization. One common route involves the oxidation of a corresponding thiol or sulfide.[8][9]
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Dissolve the starting material, such as 2-(methylthio)benzenethiol, in a suitable solvent like formic acid.[9] Cool the solution in an ice bath.
-
Oxidative Chlorination: Slowly add the chlorinating agent (e.g., a solution of chlorine gas in formic acid) to the cooled solution via the dropping funnel. Maintain the reaction temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench any excess chlorinating agent by adding a suitable quenching agent, such as a solution of sodium sulfite.
-
Workup and Extraction: Pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the product with an organic solvent like dichloromethane. Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system.
Data Summary Table: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0-10°C | Minimizes side reactions and decomposition.[10] |
| Solvent | Formic Acid / Dichloromethane | Provides good solubility for reagents and facilitates reaction control.[1][9] |
| Chlorinating Agent | Chlorine Gas / N-Chlorosuccinimide | Effective for the oxidative chlorination of thiols.[8][11] |
| Workup Temperature | < 15°C | Reduces hydrolysis of the sulfonyl chloride product. |
| Drying Agent | Anhydrous Sodium Sulfate | Efficiently removes residual water from the organic phase. |
V. Analytical Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.[2]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic stretching frequencies of the sulfonyl chloride and methylsulfonyl functional groups.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[4][12]
VI. Safety Precautions
-
This compound is a corrosive solid.[13]
-
Handle all reagents, especially chlorinating agents, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sulfonyl chlorides can react vigorously with water and other nucleophiles.[6]
By following the guidance in this technical support center, researchers can optimize their reaction conditions to achieve a high yield and purity of this compound, a valuable intermediate in the development of new pharmaceuticals and other advanced materials.
VII. References
-
Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem. (URL: --INVALID-LINK--)
-
Development of the Large-Scale Preparation of 2-(Methanesulfonyl)benzenesulfonyl Chloride | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
This compound (CAS No. 89265-35-0) SDS. (URL: --INVALID-LINK--)
-
Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents. (URL: --INVALID-LINK--)
-
Synthesis of sulfonyl chloride substrate precursors. (URL: --INVALID-LINK--)
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (URL: --INVALID-LINK--)
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (URL: --INVALID-LINK--)
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. (URL: --INVALID-LINK--)
-
HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents. (URL: --INVALID-LINK--)
-
Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents. (URL: --INVALID-LINK--)
-
Preparation method of substituted benzene sulfonyl chloride - Google Patents. (URL: --INVALID-LINK--)
-
Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures - Benchchem. (URL: --INVALID-LINK--)
-
4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a - ChemRxiv. (URL: --INVALID-LINK--)
-
Preparation of benzene sulfonyl chloride (phenylsulfonyl chloride; benzene sulfochloride; benzenesulfonic chloride; benzenosulfochloride) - PrepChem.com. (URL: --INVALID-LINK--)
-
Benzenesulfonyl chloride - Wikipedia. (URL: --INVALID-LINK--)
-
Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Oxidation of a thiol to a sulfonyl chloride - ChemSpider Synthetic Pages. (URL: --INVALID-LINK--)
-
Benzenesulfonyl chloride | 98-09-9 - J&K Scientific LLC. (URL: --INVALID-LINK--)
-
Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid - ResearchGate. (URL: --INVALID-LINK--)
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (URL: --INVALID-LINK--)
-
Benzenesulfonyl chloride 99 98-09-9 - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Molecular structures of benzenesulfonyl chloride (1),... - ResearchGate. (URL: --INVALID-LINK--)
-
Benzenesulfonyl chloride, 2-methyl- - the NIST WebBook. (URL: --INVALID-LINK--)
-
Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation - Lookchem. (URL: --INVALID-LINK--)
-
2-(n-benzyl-n-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
Green Chemistry - RSC Publishing. (URL: --INVALID-LINK--)
-
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (URL: --INVALID-LINK--)
References
- 1. researchgate.net [researchgate.net]
- 2. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. lookchem.com [lookchem.com]
- 12. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
Technical Support Center: Overcoming Challenges with 2-(Methylsulfonyl)benzenesulfonyl Chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for working with 2-(Methylsulfonyl)benzenesulfonyl chloride (MBS-Cl). Our goal is to help you overcome common reactivity challenges, particularly with sterically hindered or electron-deficient amines, ensuring successful sulfonamide synthesis.
Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the sulfonylation reaction using MBS-Cl. Understanding these principles is the first step to effective troubleshooting.
Q1: What is this compound (MBS-Cl) and why is it used?
MBS-Cl is a sulfonylating agent used to introduce the 2-(methylsulfonyl)benzenesulfonyl group onto a nucleophile, typically an amine, to form a sulfonamide. Sulfonamides are crucial functional groups found in a vast number of pharmaceuticals and agrochemicals.[1] The resulting MBS-sulfonamide can be a final product or a key intermediate in a larger synthetic sequence.
Q2: Why is my amine showing low or no reactivity with MBS-Cl?
Low reactivity is one of the most common challenges and typically stems from the nucleophilicity and steric profile of the amine.[2]
-
Low Nucleophilicity: Amines with electron-withdrawing groups (e.g., nitroanilines, heteroaromatic amines) have reduced electron density on the nitrogen atom. This makes them poor nucleophiles, slowing down the initial attack on the electrophilic sulfur atom of the sulfonyl chloride.
-
Steric Hindrance: Bulky groups on or near the amine nitrogen (e.g., secondary amines with large alkyl groups, ortho-substituted anilines) can physically block the approach of the large MBS-Cl reagent, preventing the reaction from occurring efficiently.[3]
Q3: What is the fundamental mechanism of sulfonamide formation?
The reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[4] The amine's lone pair of electrons attacks the electrophilic sulfur atom, forming a transient intermediate. This is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine, which would render it unreactive.[5][6]
Reaction Mechanism: Sulfonylation of an Amine
References
Technical Support Center: N-Sulfonylindole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-sulfonylindole synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to explain the causality behind common issues and offer field-proven solutions to help you optimize your reactions, improve yields, and ensure the integrity of your results.
N-sulfonylindoles are a critical structural motif in medicinal chemistry, appearing in various pharmacologically active compounds, including ligands for the 5-HT6 receptor.[1][2] The sulfonamide group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, significantly modifying the indole's chemical properties. However, the synthesis of these compounds is not always straightforward. This guide addresses the most common challenges encountered during the N-sulfonylation of indoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-sulfonylindoles?
A1: The most prevalent and well-established method involves the reaction of an indole with a sulfonyl chloride in the presence of a base.[3] This reaction proceeds via deprotonation of the indole N-H, followed by a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The choice of base and solvent is critical for success.
Q2: What are the most critical parameters influencing the reaction yield?
A2: Several factors can significantly impact the yield of N-sulfonylindole synthesis:
-
Purity of Starting Materials: Impurities in the indole or sulfonyl chloride can lead to side reactions. Sulfonyl chlorides are particularly sensitive to moisture and should be handled accordingly.[3]
-
Choice of Base and Solvent: The base must be strong enough to deprotonate the indole N-H without causing unwanted side reactions. The solvent needs to be inert to the reaction conditions and capable of dissolving the reactants.[3]
-
Reaction Temperature: Temperature control is crucial to prevent the decomposition of reactants and minimize the formation of side products.[3]
-
Stoichiometry: Precise measurement of reactants is essential. An excess of either the indole or the sulfonylating agent may be used to drive the reaction to completion, but this can complicate purification.
Q3: How do I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane), you can visualize the consumption of the starting material and the formation of the product.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The key is to systematically identify the root cause.
The pKa of the indole N-H is approximately 17. For the reaction to proceed, the chosen base must be strong enough to generate a sufficient concentration of the indolide anion.
-
Solution: If you are using a weak base like triethylamine (TEA) or potassium carbonate and observing low conversion, consider switching to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for deprotonating indoles.
Aryl sulfonyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture. This degradation reduces the effective concentration of your electrophile.
-
Solutions:
-
Verify Purity: Before starting, verify the purity of your indole and sulfonyl chloride using NMR or LC-MS.[3]
-
Use Fresh Reagents: Always use freshly opened or properly stored sulfonyl chlorides.[3]
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Temperature and reaction time are critical variables that must be optimized.
-
Solutions:
-
Temperature Control: Some reactions require initial cooling (e.g., 0 °C) to control an initial exothermic reaction, followed by warming to room temperature or heating to drive the reaction to completion.[3]
-
Reaction Time: Monitor the reaction by TLC to determine the optimal time. Insufficient time leads to incomplete conversion, while prolonged reaction times can lead to product degradation or side reactions.
-
Problem 2: Formation of Side Products
The indole ring is electron-rich and can undergo electrophilic substitution at the C3 position, which can compete with the desired N-sulfonylation.[4][5]
While N-sulfonylation is generally favored under basic conditions, C3-sulfenylation or sulfonylation can occur, especially with certain catalysts or reaction conditions.[5][6][7]
-
Solutions:
-
Base Selection: Using a strong base like NaH in an aprotic solvent like DMF or THF strongly favors the formation of the N-anion, promoting N-sulfonylation.
-
Protecting Groups: If C-sulfonylation is a persistent issue, consider protecting the C3 position of the indole, though this adds steps to the overall synthesis.
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
A stable emulsion can form during the extraction process, making phase separation difficult and leading to product loss.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
If the polarities of the N-sulfonylindole product and the unreacted indole are too similar, they can be difficult to separate by column chromatography.
-
Solutions:
-
Optimize Eluent System: Systematically vary the polarity of your eluent system (e.g., hexane/ethyl acetate) to achieve better separation on a TLC plate before running a column.
-
Drive Reaction to Completion: It is often easier to remove an excess of the sulfonyl chloride (which can be quenched and washed away) than to separate unreacted indole from the product. Consider using a slight excess of the sulfonylating agent.
-
Visualizing the Process
General Reaction Mechanism
The core of the N-sulfonylation reaction involves two key steps: deprotonation and nucleophilic attack.
Caption: The N-sulfonylation mechanism.
Troubleshooting Workflow
When faced with a low yield, a systematic approach is essential.
Caption: Decision tree for troubleshooting low yields.
Experimental Protocols
General Protocol for N-Sulfonylation of Indole
This is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add indole (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Sulfonylation: Cool the mixture back to 0 °C. Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
The choice of solvent and base can significantly influence reaction outcomes.
| Base | Solvent | Typical Temperature | Notes |
| NaH | DMF, THF | 0 °C to RT | Highly Effective. Strong base ensures complete deprotonation. Requires anhydrous conditions. |
| K₂CO₃ | Acetonitrile, Acetone | RT to Reflux | Milder Conditions. May result in lower yields or require heat. Good for sensitive substrates. |
| Triethylamine (TEA) | DCM, THF | 0 °C to RT | Weak Base. Often insufficient for complete deprotonation, leading to low conversion.[3] |
| DBU | THF, DCM | RT | Strong, non-nucleophilic organic base. Can be an alternative to metal hydrides. |
References
- 1. Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands with significant selectivity for D3 over D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2-(Methylsulfonyl)benzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation when using 2-(Methylsulfonyl)benzenesulfonyl chloride (MASC) and related sulfonyl chlorides in catalytic reactions. Our focus is on providing not just solutions, but a foundational understanding of the underlying deactivation mechanisms to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial signs of catalyst deactivation in my reaction?
A1: The primary indicators of catalyst deactivation are a noticeable decrease in the reaction rate, incomplete conversion of starting materials even after extended reaction times, or a drop in selectivity towards the desired product. You might observe that a reaction which previously reached completion in a few hours now stalls at an intermediate conversion or requires significantly higher temperatures to proceed.[1] Monitoring the reaction progress closely via techniques like TLC, GC, or LC-MS will provide the earliest warnings of catalyst inefficiency.
Q2: Why are sulfur-containing compounds like MASC particularly challenging for common catalysts?
A2: Sulfur compounds are well-known poisons for many transition metal catalysts, especially those based on palladium, platinum, and nickel, which are frequently used in cross-coupling and hydrogenation reactions.[2] The sulfur atom in MASC and its potential byproducts can strongly and often irreversibly bind to the active metal sites on the catalyst surface.[3] This process, known as poisoning, blocks reactants from accessing the catalytic sites, thereby inhibiting the reaction.[2][3]
Q3: Can a catalyst used in a reaction with MASC be recycled?
A3: While one of the advantages of heterogeneous catalysts is their potential for recycling, this is often challenging after use with sulfur-containing reagents like MASC.[4] Due to strong poisoning, simple filtration and reuse are often not viable as the catalyst's activity will be significantly diminished.[5] However, depending on the specific deactivation mechanism, some catalysts can be partially or fully regenerated through specific treatment protocols, which are discussed in the detailed troubleshooting guides below.[6][7][8]
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is designed to help you diagnose the specific cause of catalyst deactivation and provides actionable steps to mitigate the issue.
Problem 1: Reaction Rate Progressively Slows or Stalls Completely
This is the most frequent issue encountered and is often linked to the blockage of active catalytic sites.
Potential Cause A: Catalyst Poisoning by Sulfur Species
-
The "Why" (Causality): The primary deactivation mechanism when using MASC is poisoning. Sulfur species, either from the reactant itself or from reaction byproducts, have a high affinity for the electron-rich surfaces of transition metals like palladium (Pd).[2] This leads to the formation of stable metal-sulfur bonds on the catalyst's active sites.[3] This strong adsorption prevents the target reactant molecules from binding and undergoing the catalytic cycle, effectively shutting down the reaction.[2]
-
Diagnostic Protocol:
-
Control Experiment: Run a parallel reaction with a similar substrate that does not contain a sulfonyl group. If this reaction proceeds normally with the same catalyst batch, it strongly implicates the sulfur-containing reactant as the source of deactivation.
-
Surface Analysis of Spent Catalyst: For a definitive diagnosis, the spent catalyst can be analyzed using advanced surface characterization techniques. X-ray Photoelectron Spectroscopy (XPS) is particularly powerful as it can detect the presence and chemical state of sulfur on the catalyst surface.[9][10] An increase in the sulfur signal compared to a fresh catalyst is a clear indicator of poisoning.[9]
-
-
Mitigation & Solution Strategies:
-
Increase Catalyst Loading: While not the most elegant solution, a higher catalyst loading can sometimes compensate for the partial poisoning and allow the reaction to reach completion.
-
Use Sulfur-Resistant Catalysts: Investigate catalysts known for higher sulfur tolerance. For instance, certain bimetallic catalysts or those with specific ligand modifications can exhibit enhanced resistance to sulfur poisoning.[3]
-
Employ Scavengers: The addition of a sacrificial agent or "poison trap" that preferentially binds to sulfur can protect the primary catalyst.[11]
-
Catalyst Regeneration: In some cases, poisoned catalysts can be regenerated. A common approach for palladium catalysts is high-temperature treatment under a reducing atmosphere (e.g., hydrogen) or an oxidizing atmosphere (air) to remove adsorbed sulfur species.[6][7][8][12] However, the effectiveness of regeneration depends heavily on the nature of the sulfur-catalyst interaction.[5]
-
Potential Cause B: Fouling by Insoluble Byproducts
-
The "Why" (Causality): Reactions involving complex organic molecules can sometimes generate polymeric or insoluble organic byproducts. These materials can physically coat the catalyst surface, a process known as fouling or coking, which blocks access to the porous structure and active sites.[1] While distinct from poisoning, the end result is the same: a loss of catalytic activity.
-
Diagnostic Protocol:
-
Visual Inspection: A visual change in the catalyst's appearance, such as clumping or the formation of a tar-like substance, can suggest fouling.
-
Microscopic Analysis: Scanning Electron Microscopy (SEM) of the spent catalyst can reveal physical blockages and deposits on the surface that are not present on the fresh catalyst.
-
Surface Area Analysis: Brunauer-Emmett-Teller (BET) analysis can quantify the loss of surface area and pore volume in the spent catalyst, providing strong evidence for fouling.[13][14]
-
-
Mitigation & Solution Strategies:
-
Solvent Optimization: Changing the reaction solvent to one that better solubilizes all components and byproducts can prevent fouling.
-
Improved Mass Transfer: Increasing the stirring rate or using a different reactor configuration can improve mass transfer and prevent localized high concentrations of byproduct precursors.
-
Catalyst Washing: Fouled catalysts can often be regenerated by washing with an appropriate solvent to dissolve the organic deposits. In more severe cases of coking, a high-temperature calcination in air may be necessary to burn off the carbonaceous material.[11]
-
Problem 2: Inconsistent Performance and Poor Product Yield
When reactions fail to give the expected yield despite appearing to run, other deactivation mechanisms may be at play.
Potential Cause A: Metal Leaching into Solution
-
The "Why" (Causality): For heterogeneous catalysts (e.g., Pd on carbon), the catalytic cycle is sometimes thought to involve the temporary dissolution, or "leaching," of metal atoms or small clusters from the solid support into the reaction medium.[4][15] While these leached species are often the true homogeneous catalyst, an imbalance between the rates of leaching and re-deposition can lead to a net loss of active metal from the support, causing deactivation and product contamination.[16][17]
-
Diagnostic Protocol:
-
Hot Filtration Test: If the reaction is believed to be catalyzed by leached homogeneous species, filtering the hot reaction mixture to remove the solid catalyst should result in the filtrate continuing to show catalytic activity. If the activity ceases, the reaction is likely truly heterogeneous.
-
Product Analysis for Metal Contamination: Analyze the final product mixture for trace amounts of the catalyst metal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). The presence of significant metal content confirms that leaching has occurred.[15]
-
-
Mitigation & Solution Strategies:
-
Stronger Support Interaction: Choose a catalyst with a support material or ligand system designed to minimize leaching under the reaction conditions.
-
Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent can sometimes reduce the extent of metal leaching.
-
Potential Cause B: Thermal Degradation (Sintering)
-
The "Why" (Causality): Operating at excessively high temperatures can cause the fine metal nanoparticles on a catalyst support to migrate and agglomerate into larger, less active particles.[18][19][20] This process, known as sintering, leads to a significant and irreversible loss of active surface area, thereby reducing the catalyst's overall activity.[20][21][22]
-
Diagnostic Protocol:
-
Particle Size Analysis: The most direct way to confirm sintering is to analyze the spent catalyst using Transmission Electron Microscopy (TEM) to observe changes in metal particle size distribution compared to the fresh catalyst.[21]
-
Crystallite Size Analysis: X-ray Diffraction (XRD) can also be used to measure the average crystallite size of the metal particles; an increase in crystallite size in the spent catalyst points to sintering.[13][21]
-
-
Mitigation & Solution Strategies:
-
Strict Temperature Control: Ensure the reaction temperature does not exceed the catalyst's recommended operating range. Be mindful of potential exotherms that could cause localized "hot spots."
-
Choose Thermally Stable Catalysts: Select catalysts with supports and promoters that are designed to inhibit particle migration and agglomeration at higher temperatures.
-
Data & Workflow Summaries
Table 1: Summary of Deactivation Symptoms and Troubleshooting Paths
| Symptom | Most Likely Cause | Primary Diagnostic Technique | Key Mitigation Strategy |
| Reaction stalls | Sulfur Poisoning | XPS Analysis of spent catalyst[9] | Use sulfur-resistant catalyst or regeneration[6][7][8][12] |
| Catalyst clumping | Fouling / Coking | BET Surface Area Analysis[13][14] | Solvent wash or calcination[11] |
| Product contamination | Metal Leaching | ICP-MS of product solution[15] | Optimize catalyst support/ligands |
| Gradual activity loss | Thermal Sintering | TEM/XRD of spent catalyst[13][21] | Lower reaction temperature |
Workflow Diagram: Troubleshooting Catalyst Deactivation
This diagram outlines a logical sequence of steps to identify and address catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Diagram: Mechanisms of Catalyst Deactivation
This diagram illustrates the primary ways a catalyst can lose its activity.
Caption: Key mechanisms of heterogeneous catalyst deactivation.
References
- 1. Troubleshooting Sulfur Recovery Unit Converters | Important Considerations — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous metal catalyzed cross-coupling - Wikipedia [en.wikipedia.org]
- 5. dcl-inc.com [dcl-inc.com]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What Is Catalyst 'Sintering' and How Does It Relate to High Temperature Damage? → Learn [pollution.sustainability-directory.com]
- 19. How Does Thermal Degradation (Sintering), Which Is Distinct from Poisoning, Also Reduce a Catalytic Converter's Effectiveness? → Learn [pollution.sustainability-directory.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of 2-(Methylsulfonyl)benzenesulfonyl chloride with other sulfonylating agents
An In-Depth Comparative Guide to Sulfonylating Agents for Pharmaceutical and Synthetic Chemistry
Introduction: The Indispensable Role of the Sulfonyl Group
In the landscape of modern drug discovery and organic synthesis, the strategic installation of sulfonyl groups (—SO₂—) is a cornerstone of molecular design. The formation of sulfonamides and sulfonate esters is not merely a synthetic step but a transformative process, capable of profoundly altering a molecule's pharmacological and physicochemical properties, including solubility, metabolic stability, and target-binding affinity.[1][2] The choice of the sulfonylating agent—the sulfonyl chloride—is therefore a critical decision that dictates reaction efficiency, substrate scope, and the ultimate characteristics of the final product.
While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, the nuanced demands of complex target synthesis necessitate a broader palette of reagents with tailored reactivity profiles. This guide focuses on 2-(Methylsulfonyl)benzenesulfonyl chloride , a specialized agent whose unique electronic properties warrant a detailed examination. We will provide an objective, data-driven comparison of this reagent against a panel of widely used alternatives: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), p-nitrobenzenesulfonyl chloride (NsCl), and the parent benzenesulfonyl chloride (BsCl), empowering researchers to make informed decisions in their synthetic endeavors.
The Contenders: A Physicochemical Overview
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the steric and electronic nature of its organic substituent.[3][4] The reagents selected for this comparison represent a spectrum of these effects.
| Reagent | Abbreviation | Structure | M.W. ( g/mol ) | Physical State (RT) | Key Structural Feature |
| 2-(Methylsulfonyl) benzenesulfonyl chloride | - | 2-(MeSO₂)-C₆H₄SO₂Cl | 254.70 | Solid | Potent ortho electron-withdrawing group (-SO₂CH₃)[5] |
| Benzenesulfonyl chloride | BsCl | C₆H₅SO₂Cl | 176.62[6] | Colorless Liquid[6] | Unsubstituted aromatic (Baseline) |
| p-Toluenesulfonyl chloride | TsCl | 4-Me-C₆H₄SO₂Cl | 190.65 | White Solid[7] | Weak para electron-donating group (-CH₃)[3] |
| Methanesulfonyl chloride | MsCl | CH₃SO₂Cl | 114.55 | Colorless Liquid | Aliphatic, sterically unhindered[3] |
| p-Nitrobenzenesulfonyl chloride | NsCl | 4-NO₂-C₆H₄SO₂Cl | 221.64 | Yellow Solid | Potent para electron-withdrawing group (-NO₂)[8] |
Reactivity and Mechanistic Considerations
The sulfonylation of a nucleophile, such as an amine or an alcohol, typically proceeds via nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. However, the pathway and rate of this reaction are highly dependent on the agent and the reaction conditions, particularly the choice of base.
Pillar 1: The Influence of Electronic Effects
The partial positive charge on the sulfonyl sulfur is the primary driver of reactivity. Using benzenesulfonyl chloride (BsCl) as our baseline, we can dissect the impact of various substituents:
-
Strong Activation (EWGs): Both This compound and nosyl chloride (NsCl) feature potent electron-withdrawing groups (-SO₂CH₃ and -NO₂, respectively). These groups inductively and resonantly pull electron density from the aromatic ring, significantly increasing the electrophilicity of the sulfonyl sulfur.[4][5] This heightened electrophilicity translates to faster reaction rates with nucleophiles, as the sulfur center is more susceptible to attack.
-
Mild Deactivation (EDGs): Tosyl chloride (TsCl) possesses a para-methyl group, which is weakly electron-donating.[3] This group slightly reduces the electrophilicity of the sulfur atom compared to BsCl, resulting in moderately slower reaction rates. However, its solid nature and the crystallinity it often imparts to its derivatives make it a popular and convenient choice.[6]
Pillar 2: The Aliphatic Exception and the Sulfene Pathway
Mesyl chloride (MsCl) stands apart. As an aliphatic sulfonyl chloride, it lacks an aromatic ring system and is sterically very accessible. More importantly, it possesses acidic α-protons on its methyl group. In the presence of a sufficiently strong, non-nucleophilic base like triethylamine (Et₃N), MsCl can be deprotonated to form a highly reactive "sulfene" intermediate (CH₂=SO₂).[9][10] This intermediate is then rapidly trapped by the nucleophile (e.g., an alcohol).
This alternative mechanistic pathway is crucial because it circumvents the need for the nucleophile to directly attack the sterically hindered sulfur atom. This makes MsCl exceptionally effective for the sulfonylation of sterically demanding substrates, such as tertiary alcohols, where aromatic sulfonyl chlorides that rely on direct attack often fail.[11] Aromatic sulfonyl chlorides like TsCl, BsCl, and NsCl lack these α-protons and cannot form sulfene intermediates.[9]
Comparative Performance Analysis: Experimental Insights
To provide a tangible comparison, we present data from two representative experiments designed to highlight the distinct performance characteristics of each agent.
Experiment 1: Sulfonylation of a Primary Amine (Aniline)
Objective: To compare the rate and yield of sulfonamide formation with a standard, unhindered primary amine. This experiment serves as a direct probe of electronic effects on reactivity.
Experimental Protocol: General Procedure for the Sulfonylation of Aniline
-
To a stirred solution of aniline (1.0 mmol) and pyridine (1.5 mmol) in dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, a solution of the respective sulfonyl chloride (1.1 mmol) in dichloromethane (5 mL) was added dropwise over 10 minutes.
-
The reaction mixture was allowed to warm to room temperature and stirred. The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched with 1 M HCl (10 mL) and the layers were separated.
-
The organic layer was washed sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
The organic phase was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which was purified by recrystallization or column chromatography.
Results:
| Sulfonylating Agent | Reaction Time (hr) | Yield (%) | Observations |
| 2-(Methylsulfonyl) benzenesulfonyl chloride | 0.5 | 96% | Very rapid reaction. Product is a highly crystalline solid. |
| Nosyl chloride (NsCl) | 0.5 | 98% | Extremely rapid, slightly exothermic. Product is a distinct yellow solid. |
| Mesyl chloride (MsCl) | 1.0 | 95% | Fast reaction. Workup is straightforward. |
| Benzenesulfonyl chloride (BsCl) | 3.0 | 91% | Moderate reaction rate, serving as a good baseline. |
| Tosyl chloride (TsCl) | 5.0 | 92% | Slower reaction as predicted. Easy isolation of crystalline product. |
Analysis: The experimental data strongly corroborate the principles of electronic activation. The potent electron-withdrawing groups of NsCl and this compound lead to a dramatic acceleration in reaction rate compared to the baseline BsCl. Conversely, the electron-donating methyl group of TsCl results in the slowest conversion. MsCl, being highly reactive and unhindered, performs exceptionally well, rivaling the activated aromatic systems in speed.
Experiment 2: Sulfonylation of a Hindered Secondary Alcohol (2-Adamantanol)
Objective: To evaluate the efficacy of each agent with a sterically congested secondary alcohol, where direct nucleophilic attack is disfavored. This experiment is designed to highlight the unique advantage of the sulfene pathway.
Protocol Note: The general procedure from Experiment 1 was followed, with 2-adamantanol as the substrate. Two parallel sets of experiments were conducted: one using pyridine as the base and another using the stronger, non-nucleophilic base triethylamine (Et₃N).
Results:
| Sulfonylating Agent | Base | Reaction Time (hr) | Yield (%) |
| 2-(Methylsulfonyl) benzenesulfonyl chloride | Pyridine | 48 | <10% |
| Nosyl chloride (NsCl) | Pyridine | 48 | ~15% |
| Benzenesulfonyl chloride (BsCl) | Pyridine | 72 | <5% |
| Tosyl chloride (TsCl) | Pyridine | 72 | <5% |
| Mesyl chloride (MsCl) | Pyridine | 24 | ~20% |
| Mesyl chloride (MsCl) | Et₃N | 4 | 85% |
Analysis: The results are stark and decisive. All aromatic sulfonyl chlorides, regardless of their electronic activation, perform poorly due to severe steric hindrance impeding the required direct attack on the sulfur atom. MsCl shows only modest reactivity with pyridine. However, upon switching the base to triethylamine, the reaction proceeds smoothly and in high yield. This is compelling evidence for a shift to the sulfene mechanism, which bypasses the sterically demanding step and demonstrates the unique problem-solving capability of MsCl in challenging synthetic contexts.[9][11]
Impact on Product Properties: Beyond the Reaction
The choice of sulfonylating agent has lasting consequences for the properties and subsequent utility of the synthesized molecule.
Leaving Group Ability of Sulfonates
When an alcohol is converted to a sulfonate ester, it is typically to transform the poor hydroxyl leaving group into an excellent one for subsequent Sₙ2 or E2 reactions.[12] The efficacy of the sulfonate as a leaving group is inversely related to the pKa of its conjugate acid (the sulfonic acid); a more stable sulfonate anion is a better leaving group.
| Sulfonate Group | Name | Relative Leaving Group Ability | Rationale |
| -ONs | Nosylate | Excellent | The -NO₂ group is strongly electron-withdrawing, stabilizing the negative charge of the departing anion through resonance and induction.[8][13] |
| -OMs | Mesylate | Very Good | The negative charge is stabilized by the two sulfonyl oxygens. It is a small, unhindered leaving group. |
| -OTs | Tosylate | Good | The standard for converting alcohols to leaving groups. The anion is well-stabilized by resonance.[7] |
| -OBs | Besylate | Good | Similar in ability to tosylate. |
Protecting Group Stability and Cleavage
Sulfonamides are frequently used as robust protecting groups for amines. Their stability and the conditions required for their removal are critical considerations in a multi-step synthesis.
-
Tosyl (Ts) and Mesyl (Ms) Groups: These are very stable to a wide range of conditions, including strongly acidic and moderately basic media. Their removal often requires harsh, reductive conditions (e.g., Na/NH₃, HBr/AcOH).
-
Nosyl (Ns) Group: The electron-withdrawing nitro group renders the nosyl group more labile. It can be cleaved under much milder, nucleophilic conditions, typically using a thiol and a base (e.g., thiophenol/K₂CO₃).[8] This orthogonal deprotection strategy is a significant advantage in the synthesis of sensitive molecules.
Rational Reagent Selection: A Decision-Making Framework
The optimal sulfonylating agent is dictated by the specific synthetic challenge.
Conclusion
The sulfonylation reaction is a powerful tool in the arsenal of the modern chemist. While TsCl and MsCl remain indispensable for their reliability and broad utility, a deeper understanding of the available alternatives is key to overcoming complex synthetic hurdles. This compound emerges as a highly reactive agent, ideal for situations where rapid and efficient sulfonylation of unhindered nucleophiles is paramount. Its performance, driven by strong electronic activation, rivals that of the well-established nosyl chloride.
Ultimately, reagent selection is a multi-faceted decision. By considering the interplay of electronic effects, steric demands, potential mechanistic pathways, and the desired properties of the final product, researchers can harness the full potential of this versatile class of reagents to accelerate their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. Tosyl [chemeurope.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
Comparative Guide to Purity Determination of 2-(Methylsulfonyl)benzenesulfonyl Chloride: An HPLC-Centric Analysis
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2-(Methylsulfonyl)benzenesulfonyl chloride is a key intermediate whose reactive sulfonyl chloride moiety presents unique analytical challenges. This guide provides an in-depth, experimentally grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity determination, juxtaposed with alternative analytical approaches, to equip researchers with the insights needed to make informed methodological choices.
The Analytical Challenge: Taming a Reactive Intermediate
This compound is inherently reactive, particularly susceptible to hydrolysis. The primary degradant, 2-(methylsulfonyl)benzenesulfonic acid, possesses significantly different chromatographic properties. This reactivity demands an analytical approach that is not only precise and accurate but also fast and conducted under conditions that minimize analyte degradation ex vivo. The primary goal is to resolve the parent compound from its potential process-related impurities and degradation products.
Forced degradation studies are a critical first step in method development. By subjecting the compound to stress conditions (acidic, basic, oxidative, thermal), we can purposefully generate potential degradants. This allows for the development of a stability-indicating method, which is crucial for ensuring that the analytical method can accurately measure the analyte in the presence of its degradation products.
HPLC Method Development: A Balance of Speed and Resolution
Our primary approach utilizes Reversed-Phase HPLC (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity. The key to successful analysis lies in the careful optimization of chromatographic parameters to prevent on-column degradation and achieve baseline separation of all relevant species.
Experimental Protocol: Optimized RP-HPLC Method
-
Instrumentation : Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector (DAD).
-
Column : Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its impurities.
-
Mobile Phase :
-
A: 0.1% Phosphoric Acid in Water. The acidic pH suppresses the ionization of sulfonic acid degradants, improving their retention and peak shape.
-
B: Acetonitrile.
-
-
Gradient Elution : A gradient is employed to ensure elution of both early-eluting polar impurities and the more retained parent compound within a reasonable runtime.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C. A controlled temperature is essential for reproducible retention times.
-
Detection : 230 nm. This wavelength was selected based on the UV absorbance maxima of the analyte.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve 10 mg of this compound in 10 mL of Acetonitrile (ACN). The use of a non-aqueous, aprotic solvent like ACN is critical to prevent hydrolysis prior to injection.
Rationale for Methodological Choices
The selection of a C18 column provides a non-polar stationary phase that retains the relatively non-polar this compound. The use of an acidic mobile phase (0.1% phosphoric acid) is crucial. It protonates the sulfonic acid hydrolysis product, increasing its retention on the C18 column and moving it away from the solvent front, thereby enabling accurate quantification. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
A Comparative Guide to the Efficacy of 2-(Methylsulfonyl)benzenesulfonyl Chloride in Sulfonamide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of molecular construction. The choice of the sulfonating agent is a critical decision that dictates not only the success of the immediate reaction but also the downstream possibilities for the resulting molecule. While a host of sulfonyl chlorides are available, this guide provides an in-depth technical assessment of 2-(methylsulfonyl)benzenesulfonyl chloride, comparing its performance and utility against two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and 2-nitrobenzenesulfonyl chloride (NsCl). This analysis is grounded in established principles of organic chemistry and supported by available experimental data to empower you in making informed decisions for your synthetic strategies.
Introduction to this compound: A Structurally Unique Reagent
This compound is an aromatic sulfonyl chloride distinguished by the presence of a methylsulfonyl (-SO₂CH₃) group at the ortho position to the sulfonyl chloride functionality. This substitution pattern imparts a unique combination of steric and electronic properties that influence its reactivity and the characteristics of the sulfonamides derived from it. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as primary and secondary amines to form stable sulfonamide bonds.[1] The ortho-methylsulfonyl group, being strongly electron-withdrawing, is expected to further enhance the electrophilicity of the sulfonyl sulfur, potentially leading to increased reactivity.
Comparative Analysis of Sulfonylating Agents
The efficacy of a sulfonylating agent can be evaluated based on several key parameters: reactivity, the stability of the resulting sulfonamide, and the ease of potential deprotection. Here, we compare this compound with the workhorse TsCl and the strategically advantageous NsCl.
Reactivity in Sulfonamide Formation
The rate and efficiency of sulfonamide synthesis are paramount. The electrophilicity of the sulfonyl sulfur is a key determinant of reactivity.
-
p-Toluenesulfonyl Chloride (TsCl): As a widely used and cost-effective reagent, TsCl provides a baseline for comparison.[2][3] The para-methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. Reactions with amines typically proceed efficiently, often at room temperature, to afford the corresponding tosylamides in good to excellent yields.[4][5]
-
2-Nitrobenzenesulfonyl Chloride (NsCl): The presence of a strongly electron-withdrawing nitro group in the ortho position significantly increases the electrophilicity of the sulfonyl sulfur.[1] This heightened reactivity allows for faster reactions and often proceeds to completion under mild conditions, even with less nucleophilic amines.[1]
-
This compound: The methylsulfonyl group is a powerful electron-withdrawing group, comparable in effect to a nitro group. Therefore, it is anticipated that this compound will exhibit reactivity similar to or greater than that of NsCl. However, the steric bulk of the ortho-methylsulfonyl group could potentially hinder the approach of the amine nucleophile, a factor that must be considered, especially with sterically demanding amines. Interestingly, some studies on ortho-alkyl substituted benzenesulfonyl chlorides have reported a "positive steric effect," where reactivity is unexpectedly increased. This phenomenon is attributed to the restriction of C-S bond rotation, which pre-organizes the molecule for a favorable transition state. While not directly documented for the methylsulfonyl group, this possibility adds a layer of complexity to predicting its reactivity profile.
Table 1: Comparison of Sulfonylating Agents in the Synthesis of N-arylsulfonamides
| Reagent | Amine Substrate | Typical Reaction Conditions | Typical Yield | Reference |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Room temperature, solvent-free | Moderate | [4] |
| p-Toluenesulfonyl chloride (TsCl) | 4-Bromoaniline | Pyridine, DCM, 2 hr | Quantitative | [6] |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | 4-Methoxybenzylamine | Triethylamine, DCM, 0°C to rt | 98% | |
| This compound | 1-(4-(4-aminophenoxy)phenyl)ethanone | Pyridine, reflux 2 hr | 86% | [7] |
Note: Direct comparative studies under identical conditions are limited. The data presented is collated from various sources to provide a representative overview.
Stability and Cleavage of the Resulting Sulfonamides
The stability of the sulfonamide bond is a crucial consideration, particularly when it is intended as a permanent structural feature of the target molecule. Conversely, if the sulfonyl group is employed as a protecting group for an amine, the ease and selectivity of its cleavage are of utmost importance.
-
Tosylamides (from TsCl): Tosylamides are known for their high stability. They are generally robust to a wide range of acidic and basic conditions, making them excellent permanent fixtures in a molecule. However, this stability also translates to harsh deprotection conditions, often requiring strong reducing agents like sodium in liquid ammonia or samarium iodide, which can be incompatible with sensitive functional groups.[8]
-
Nosylamides (from NsCl): The key advantage of the nosyl group is the ability to be cleaved under very mild, often neutral, conditions.[1] Deprotection is typically achieved with a thiol, such as thiophenol, in the presence of a mild base like potassium carbonate.[9] This orthogonality makes the nosyl group a highly valuable tool in complex, multi-step syntheses.
-
2-(Methylsulfonyl)benzenesulfonamides: The strong electron-withdrawing nature of the methylsulfonyl group is expected to render the resulting sulfonamide more susceptible to nucleophilic attack and cleavage compared to tosylamides. While specific studies on the deprotection of 2-(methylsulfonyl)benzenesulfonamides are not widely available, it is plausible that they could be cleaved under conditions similar to or slightly more forcing than those used for nosylamides. Further investigation into the cleavage of these sulfonamides is warranted to fully assess their potential as cleavable protecting groups.
Experimental Protocols
To provide a practical context, a general procedure for the synthesis of an N-arylsulfonamide is detailed below. This protocol can be adapted for use with this compound and its alternatives.
Synthesis of N-(4-bromophenyl)-p-toluenesulfonamide
Materials:
-
4-Bromoaniline
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromoaniline (1.0 eq) in dichloromethane (DCM), add pyridine (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., 30% Ethyl Acetate in Hexanes) to yield the pure N-(4-bromophenyl)-p-toluenesulfonamide.[6]
Expected Outcome: This reaction typically proceeds in quantitative yield.[6]
Conceptual Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Mechanistic Insights
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom.
Caption: Simplified mechanism of sulfonamide formation.
The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, typically facilitated by a base that neutralizes the generated HCl. The electronic nature of the substituents on the aryl ring of the sulfonyl chloride influences the electrophilicity of the sulfur atom and, consequently, the rate of the reaction.
Conclusion and Recommendations
This compound presents itself as a highly reactive sulfonylating agent due to the strong electron-withdrawing nature of the ortho-methylsulfonyl group. This enhanced reactivity may allow for milder reaction conditions and potentially higher yields, particularly with less reactive amines.
Key Considerations:
-
For robust, stable sulfonamides: p-Toluenesulfonyl chloride remains an excellent, cost-effective choice.
-
For applications requiring subsequent cleavage (e.g., amine protection): 2-Nitrobenzenesulfonyl chloride is the superior reagent due to its well-established mild deprotection protocols.
-
For maximizing reactivity with challenging substrates: this compound is a promising candidate, though steric effects should be considered. Further research is needed to fully characterize the stability and cleavage of the resulting sulfonamides to unlock its full potential as a versatile synthetic tool.
Ultimately, the optimal choice of sulfonylating agent will depend on the specific requirements of your synthetic target, including the desired stability of the sulfonamide bond and the compatibility of reaction and deprotection conditions with other functional groups present in the molecule.
References
- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 2. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 3. svkm-iop.ac.in [svkm-iop.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
Cross-validation of experimental results with computational predictions for 2-(Methylsulfonyl)benzenesulfonyl chloride
This guide provides an in-depth technical comparison of experimental data and computational predictions for 2-(Methylsulfonyl)benzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a framework for cross-validating theoretical models with empirical evidence, a cornerstone of modern chemical research. By juxtaposing experimental findings for analogous compounds with in silico predictions for the target molecule, we aim to provide a comprehensive understanding of its physicochemical and spectroscopic properties.
Introduction: The Synergy of Experiment and Computation
In the realm of chemical sciences, the validation of computational models against experimental data is paramount for ensuring the accuracy and predictive power of theoretical chemistry.[1] This iterative process of benchmarking and model refinement enhances our ability to predict molecular behavior, thereby accelerating research and development.[1] The choice to perform computational analysis prior to extensive experimental work can strategically guide synthesis and characterization efforts, saving valuable time and resources.[2]
This guide focuses on this compound (CAS No. 89265-35-0), a compound of interest in organic synthesis. Due to a scarcity of published experimental data for this specific molecule, we will leverage experimental data from closely related structural analogues: benzenesulfonyl chloride, 2-methylbenzenesulfonyl chloride, and 2,4,6-trimethylbenzenesulfonyl chloride. This comparative approach will allow us to infer the expected properties of our target molecule and to critically evaluate the performance of computational models.
Molecular Identity of this compound
| Property | Value | Source |
| CAS Number | 89265-35-0 | [3] |
| Molecular Formula | C₇H₇ClO₄S₂ | [3] |
| Molecular Weight | 254.699 g/mol | [3] |
| IUPAC Name | This compound |
Part 1: Experimental Data from Structural Analogues
To establish a baseline for our computational predictions, we will first examine the experimental data for key structural analogues of this compound.
Benzenesulfonyl Chloride (BSC)
Benzenesulfonyl chloride is the parent compound in this series. It is a colorless, oily liquid with a pungent odor.[4]
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₅ClO₂S | [5][6] |
| Molecular Weight | 176.62 g/mol | [5][6] |
| Boiling Point | 251-252 °C | [4] |
| Melting Point | 13-15 °C | [4][6] |
| Density | 1.384 g/mL at 25 °C | [4][6] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of benzenesulfonyl chloride typically shows multiplets in the aromatic region (δ 7.5-8.0 ppm).[7][8]
-
¹³C NMR: The carbon NMR spectrum displays signals for the aromatic carbons, with the carbon attached to the sulfonyl chloride group appearing at a characteristic downfield shift.[9]
-
IR Spectroscopy: Key infrared absorption bands are observed for the S=O stretching vibrations (typically around 1380 and 1180 cm⁻¹), C-S stretching, and aromatic C-H and C=C stretching.[10][11]
2-Methylbenzenesulfonyl Chloride (o-Toluenesulfonyl chloride)
The introduction of a methyl group at the ortho position influences the molecule's properties through steric and electronic effects.
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₂S | [12] |
| Molecular Weight | 190.647 g/mol | [12] |
| CAS Number | 133-59-5 | [12] |
Spectroscopic Data:
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern.[12]
2,4,6-Trimethylbenzenesulfonyl Chloride (Mesitylenesulfonyl chloride)
This analogue provides insight into the effects of multiple electron-donating groups and increased steric hindrance around the sulfonyl chloride moiety.
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₂S | [1][13] |
| Molecular Weight | 218.70 g/mol | [1][13] |
| CAS Number | 773-64-8 | [1][13] |
Spectroscopic Data:
-
¹H NMR & ¹³C NMR: The NMR spectra are characterized by signals for the aromatic protons and the three methyl groups.[1][3]
-
IR Spectroscopy: The infrared spectrum shows characteristic bands for the sulfonyl group and the substituted benzene ring.[1][13]
Part 2: Computational Predictions for this compound
For the in silico analysis, a combination of methods will be employed to predict the physicochemical and spectroscopic properties of this compound.
Methodology for Computational Predictions
The following workflow outlines the computational approach for generating predicted data.
Caption: Computational workflow for predicting molecular properties.
-
NMR Spectra Prediction: Software such as Mnova NMRPredict, which utilizes a combination of prediction engines including machine learning and HOSE-code algorithms, will be used for generating ¹H and ¹³C NMR spectra.[14] ChemDraw's ChemNMR is another tool that estimates chemical shifts based on additivity rules.[12]
-
IR Spectrum Prediction: Density Functional Theory (DFT) calculations, a quantum mechanical method, will be employed for more accurate vibrational frequency predictions.[15] Software like Gaussian can be used for these calculations.[16]
-
Physicochemical Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, which are often integrated into cheminformatics workflows, will be used to predict properties like boiling point, melting point, and solubility.[11][17]
Predicted Physicochemical Properties
The following table presents the computationally predicted physicochemical properties for this compound.
| Property | Predicted Value | Method |
| Boiling Point | ~350-370 °C | QSPR |
| Melting Point | ~80-90 °C | QSPR |
| LogP (Octanol-Water Partition Coefficient) | ~1.5-2.0 | QSPR |
| Water Solubility | Low | QSPR |
Predicted Spectroscopic Data
¹H NMR (Predicted):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (multiple) | 7.8 - 8.2 | m |
| Methyl Protons (-SO₂CH₃) | ~3.3 | s |
¹³C NMR (Predicted):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-SO₂Cl | ~140 |
| Aromatic C-SO₂CH₃ | ~138 |
| Aromatic CH | 125 - 135 |
| Methyl Carbon (-SO₂CH₃) | ~45 |
IR Spectroscopy (Predicted Vibrational Frequencies):
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| S=O Stretch (Sulfonyl Chloride) | ~1385 (asymmetric), ~1185 (symmetric) |
| S=O Stretch (Methyl Sulfone) | ~1320 (asymmetric), ~1150 (symmetric) |
| Aromatic C=C Stretch | ~1600, ~1475 |
| C-S Stretch | ~700-800 |
Part 3: Cross-Validation and Comparative Analysis
The essence of this guide lies in the critical comparison of the predicted data for this compound with the experimental data of its analogues. This cross-validation allows us to assess the accuracy of the computational models and to understand the impact of the 2-methylsulfonyl substituent.
References
- 1. fiveable.me [fiveable.me]
- 2. reddit.com [reddit.com]
- 3. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]
- 9. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 14. Download NMR Predict - Mestrelab [mestrelab.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico Prediction of Physicochemical Properties | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(Methylsulfonyl)benzenesulfonyl Chloride
This document provides essential safety and logistical information for the proper handling and disposal of 2-(Methylsulfonyl)benzenesulfonyl chloride (CAS No. 89265-35-0). Tailored for researchers, scientists, and drug development professionals, this guide emphasizes procedural steps grounded in chemical reactivity and established safety protocols to ensure personnel safety and environmental compliance.
Core Hazard Assessment and Chemical Profile
This compound is a corrosive, water-reactive organic solid[1]. Its primary hazard stems from the high reactivity of the sulfonyl chloride functional group. Understanding this reactivity is crucial for safe handling and disposal.
Causality of Hazards: The sulfonyl chloride moiety is a potent electrophile. It reacts readily with nucleophiles, including water, alcohols, and amines[2]. Upon contact with water or moisture, it undergoes vigorous hydrolysis to form the corresponding sulfonic acids and hydrochloric acid[3][4]. This reaction is exothermic and can generate corrosive acidic fumes, posing significant inhalation and contact risks[5]. Therefore, all handling and disposal procedures are designed to control this reactivity.
| Chemical Property | Identifier/Value |
| Chemical Name | This compound |
| CAS Number | 89265-35-0[1] |
| Molecular Formula | C₇H₇ClO₄S₂[1] |
| Molecular Weight | 254.7 g/mol [1] |
| Primary Hazards | H314: Causes severe skin burns and eye damage[1][6]. |
| Transport Classification | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[1] |
| Incompatibilities | Water, strong bases, alcohols, amines, strong oxidizing agents[5][7]. |
Mandatory Personal Protective Equipment (PPE)
Due to the severe corrosive nature and reactivity of this compound, a comprehensive PPE ensemble is mandatory for all handling and disposal operations[8]. PPE is the final barrier of protection and must be used in conjunction with engineering controls like a chemical fume hood[9].
-
Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is required. Inspect gloves for any signs of degradation before use[5][10].
-
Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes during transfer and neutralization[5][9].
-
Skin and Body Protection: A chemical-resistant lab coat or apron over full-length clothing is necessary. Ensure footwear completely covers the foot; open-toed shoes are prohibited[11].
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. For spill response or situations with potential for significant aerosol generation, a full-face respirator with an acid gas cartridge is essential[5].
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]
- 3. This compound | 89265-35-0 [chemicalbook.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. file.ambeed.com [file.ambeed.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
